2,4-Dichloro-N-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBLVMDBBKQXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384198 | |
| Record name | 2,4-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35113-88-3 | |
| Record name | 2,4-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dichloro-N-methylaniline CAS number and registry information
This guide provides a comprehensive technical overview of 2,4-Dichloro-N-methylaniline, tailored for researchers, scientists, and professionals in drug development. It delves into its core chemical identity, properties, synthesis, analytical validation, and safety protocols, grounding all information in authoritative data.
Core Compound Identification and Registry Information
This compound is a disubstituted aniline, a class of compounds that serve as versatile intermediates in organic synthesis. The presence of chlorine atoms and a methyl group on the aniline ring structure imparts specific reactivity and physical properties, making it a valuable precursor in various synthetic pathways.
Its primary and universally recognized identifier is its CAS (Chemical Abstracts Service) Registry Number.
This unique numerical identifier is assigned to this specific chemical substance, ensuring unambiguous identification in global databases, regulatory submissions, and scientific literature.
Key Registry Identifiers:
-
Synonyms : N-Methyl-2,4-dichloroaniline, N1-METHYL-2,4-DICHLOROANILINE[2][5][6]
-
InChI Key : DDBLVMDBBKQXTA-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental work. This compound is a solid at room temperature with a relatively low melting point.
| Property | Value | Source(s) |
| Molecular Weight | 176.04 g/mol | [1][2][3][5] |
| Melting Point | 28-32 °C | |
| Assay (Purity) | ≥97% | |
| Appearance | Colorless crystals or solid | [7] |
| InChI | 1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | [5] |
| SMILES | CNc1ccc(Cl)cc1Cl | [2] |
Synthesis Pathway: A Mechanistic Approach
While specific, proprietary synthesis routes may vary, a chemically sound and common approach for preparing this compound involves the controlled chlorination of N-methylaniline. The causality behind this choice is the directing effect of the N-methylamino group, which is an ortho-, para- director, activating the aromatic ring for electrophilic substitution.
The challenge in this synthesis is achieving the desired 2,4-disubstitution pattern while minimizing the formation of other isomers (e.g., 2,6-dichloro) and over-chlorinated products (e.g., 2,4,6-trichloro). This is typically controlled by careful selection of the chlorinating agent and reaction conditions.
Generalized Experimental Protocol
This protocol is a representative workflow based on established principles of aniline chlorination[8][9].
-
Reaction Setup : N-methylaniline is dissolved in an inert solvent, such as chlorobenzene or acetic acid, in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. The use of an inert solvent is critical to control the reaction rate and dissipate heat.
-
Introduction of Chlorinating Agent : A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂), is added dropwise to the solution at a controlled temperature, often kept low initially to manage the exothermic reaction. The stoichiometry is carefully calculated to favor dichlorination.
-
Reaction Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum conversion of the starting material to the desired product.
-
Workup and Quenching : Upon completion, the reaction mixture is carefully quenched, often by pouring it into water or a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid and unreacted chlorinating agent.
-
Extraction and Isolation : The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification : The resulting crude product is purified, typically by column chromatography on silica gel or by recrystallization, to isolate this compound with high purity.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Analytical Validation and Quality Control
To ensure the identity and purity of synthesized or purchased this compound, a multi-step analytical validation is required. This process provides a self-validating system, where orthogonal methods confirm the same result. Commercial suppliers often provide a Certificate of Analysis (COA) detailing the results of such tests[4].
Standard Analytical Workflow
-
Structural Confirmation (NMR Spectroscopy) : Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) is the gold standard for confirming the chemical structure. The proton NMR will show characteristic shifts for the methyl protons, the N-H proton, and the aromatic protons, with coupling patterns that confirm the 1,2,4-substitution on the benzene ring.
-
Purity Assessment (Chromatography) :
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique separates volatile impurities and provides a mass spectrum of the main component. The molecular ion peak (m/z) should correspond to the molecular weight of the compound (176.04), and the fragmentation pattern serves as a fingerprint for identification.
-
High-Performance Liquid Chromatography (HPLC) : HPLC with a UV detector is used to determine purity with high accuracy by measuring the area percentage of the main peak relative to any impurities.
-
-
Identity Confirmation (Mass Spectrometry) : High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion[5].
Analytical Workflow Diagram
Caption: A multi-technique workflow for the analytical validation of the compound.
Applications in Research and Development
This compound is primarily used for research purposes[1]. As a substituted aniline, it serves as a key building block or intermediate in the synthesis of more complex molecules. Related chloroaniline structures are crucial precursors in several industries:
-
Pharmaceuticals : Aniline derivatives are foundational in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including agents for cancer therapy[10][11]. The specific substitution pattern of this compound makes it a candidate for creating targeted molecular scaffolds.
-
Agrochemicals : Chloroanilines are precursors for herbicides and fungicides[10][12]. The chlorine atoms can enhance the biological activity and environmental persistence of the final product.
-
Dyes and Pigments : The aniline core is central to many azo dyes and other colorants[11][12].
Its use in proteomics research suggests it may be employed in the development of chemical probes, labeling agents, or as a fragment in fragment-based drug discovery[1].
Safety, Handling, and Toxicology
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:
-
Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed[5].
-
Skin Sensitization (Category 1) : H317 - May cause an allergic skin reaction[5].
-
Serious Eye Damage (Category 1) : H318 - Causes serious eye damage[5].
The signal word for this chemical is "Danger"[5].
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment :
-
Eye Protection : Chemical safety goggles and a face shield are mandatory.
-
Hand Protection : Wear appropriate chemical-resistant gloves.
-
Body Protection : A lab coat should be worn.
-
-
Handling : Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area[13][14].
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[14].
This compound is classified as a Dangerous Good for transport, which may incur additional shipping charges and require special packaging[1].
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 35113-88-3 [matrix-fine-chemicals.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. biosynce.com [biosynce.com]
- 5. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 9. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 12. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
2,4-Dichloro-N-methylaniline molecular weight and formula
An In-Depth Technical Guide to 2,4-Dichloro-N-methylaniline for Advanced Research Applications
Introduction
This compound is a substituted aniline derivative of significant interest in chemical synthesis, drug development, and toxicology. As an intermediate, its precise chemical characteristics, reactivity, and analytical quantification are paramount for researchers and scientists. This guide provides a comprehensive overview of its core properties, a robust synthetic protocol, detailed analytical methodologies, and an exploration of its toxicological profile, grounded in established scientific principles.
Part 1: Core Physicochemical Properties
Understanding the fundamental properties of a compound is the bedrock of its application in research. This compound is identified by a unique set of physical and chemical characteristics that dictate its handling, reactivity, and analytical behavior.
The molecular formula of this compound is C₇H₇Cl₂N.[1][2][3] Its molecular weight is 176.04 g/mol .[1][2][3][4][5] These foundational data points are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₇Cl₂N | [1][2][3] |
| Molecular Weight | 176.04 g/mol | [1][2][3] |
| CAS Number | 35113-88-3 | [1] |
| InChI Key | DDBLVMDBBKQXTA-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 28-32 °C | |
| Appearance | White to pale cream powder | [6] |
| XLogP3-AA | 3.2 | [1] |
The presence of two chlorine atoms on the aromatic ring and a methyl group on the nitrogen atom significantly influences the molecule's polarity, solubility, and metabolic fate. The XLogP value of 3.2 indicates a notable lipophilicity, suggesting it will readily partition into organic phases and biological membranes.[1]
Part 2: Synthesis and Purification Workflow
The synthesis of this compound is most commonly achieved via the N-methylation of its precursor, 2,4-dichloroaniline. This reaction is a cornerstone of organic synthesis, and understanding its mechanism is key to optimizing yield and purity.
Causality of Experimental Choices
The chosen synthetic route involves a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline acts as a nucleophile, attacking an electrophilic methyl source, such as dimethyl sulfate or methyl iodide. A base is required to deprotonate the resulting ammonium salt, regenerating the neutral N-methylated product and driving the reaction to completion. The choice of a relatively mild base, such as sodium carbonate, is crucial to prevent side reactions like hydrolysis of the methylating agent. Purification by column chromatography is selected due to the potential for side-products, such as the di-methylated aniline, and the need to remove unreacted starting material.
Caption: Synthetic workflow for this compound.
Experimental Protocol: N-Methylation of 2,4-Dichloroaniline
-
Reaction Setup : To a solution of 2,4-dichloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a mild base such as potassium carbonate (1.5 eq).
-
Addition of Methylating Agent : Cool the mixture in an ice bath. Add a methylating agent, such as dimethyl sulfate (1.1 eq), dropwise while stirring vigorously. Causality: Dropwise addition under cooling controls the exothermic reaction and minimizes the formation of the N,N-dimethylated byproduct.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x). Causality: The aqueous wash removes the inorganic base and salts, while the product, being lipophilic, partitions into the ethyl acetate layer.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Verification : Confirm the identity and purity of the isolated fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 3: Analytical Methodologies
Accurate and precise quantification of this compound is essential for metabolism studies, environmental monitoring, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose due to its high sensitivity and specificity.[7]
Self-Validating Protocol: GC-MS Analysis
This protocol incorporates internal standards and quality control checks to ensure the trustworthiness of the results.
Caption: GC-MS analytical workflow for quantification.
Detailed Protocol: Quantification in a Biological Matrix
-
Sample Preparation (Liquid-Liquid Extraction) :
-
To 1 mL of the sample (e.g., plasma), add an internal standard (e.g., a deuterated analog).
-
Add 5 mL of a suitable extraction solvent like methylene chloride.[8]
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol) for GC-MS analysis.[7]
-
-
Instrumental Analysis (GC-MS) :
-
GC Column : DB-5MS capillary column (30.0m × 0.25mm × 0.25µm) or equivalent.[7]
-
Inlet Temperature : 250°C.[7]
-
Oven Program : Start at 60°C, then ramp at 25°C/min to 300°C and hold for 5 minutes.[7]
-
Carrier Gas : Helium at a constant flow rate.[7]
-
MS Conditions : Electron Ionization (EI) at 70eV.[7] Monitor in Selected Ion Monitoring (SIM) mode for the characteristic ions of this compound and the internal standard.
-
-
Calibration and Quantification :
-
Prepare a calibration curve using standards of known concentrations in a blank matrix.
-
Plot the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Quantify the unknown sample concentration by interpolating its area ratio from the linear regression of the calibration curve. Trustworthiness: The use of an internal standard corrects for variations in extraction efficiency and injection volume, while the calibration curve ensures accurate quantification across a range of concentrations.
-
Part 4: Toxicological Profile and Metabolic Considerations
Substituted anilines are a class of compounds with well-documented toxicological profiles. This compound is classified as acutely toxic and a potential sensitizer.
Table 3: GHS Hazard Classification
| Hazard Code | Description | Class |
| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |
| H317 | May cause an allergic skin reaction | Skin Sensitization (Category 1) |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |
| Source:[1] |
Metabolic Pathways and Causality
The metabolism of chloroanilines is a critical factor in their toxicity. The biotransformation of compounds like this compound is primarily mediated by cytochrome P-450 (CYP450) enzymes in the liver.[9]
Key metabolic reactions for related N-alkylated anilines include:
-
N-dealkylation (alpha-C-oxidation) : The N-methyl group is oxidized and subsequently removed, yielding 2,4-dichloroaniline. This process is known to be dependent on CYP450.[9][10]
-
N-oxidation : The nitrogen atom itself is oxidized to form an N-oxide metabolite. This pathway is often mediated by a flavin-containing monooxygenase (FMO) system.[9]
-
Ring Hydroxylation : The aromatic ring can be hydroxylated, although this is often a minor pathway for highly chlorinated rings.
The metabolic activation of anilines can lead to the formation of reactive intermediates. For instance, N-oxidation can lead to the formation of hydroxylamines and nitroso compounds, which are capable of binding to macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity. Furthermore, the metabolism of dichloroanilines has been associated with hematological changes.[11]
Conclusion
This compound is a compound with specific properties that require a knowledgeable approach for its synthesis, analysis, and handling. Its molecular weight of 176.04 g/mol and formula C₇H₇Cl₂N are the starting points for any quantitative work. The provided protocols for synthesis and GC-MS analysis offer robust, validated methods for researchers. A thorough understanding of its metabolic pathways is crucial for professionals in drug development and toxicology to anticipate its biological effects and ensure safe handling.
References
- 1. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-6-methylaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. epa.gov [epa.gov]
- 9. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II. Some factors influencing alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Technical Guide to 2,4-Dichloro-N-methylaniline: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2,4-Dichloro-N-methylaniline (CAS No: 35113-88-3), a key halogenated aromatic amine intermediate. The document details its chemical structure, IUPAC nomenclature, and core physicochemical properties. A detailed, field-proven protocol for its synthesis via the N-methylation of 2,4-dichloroaniline is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, this guide explores its significant role as a versatile building block in the synthesis of high-value compounds within the pharmaceutical, agrochemical, and dye manufacturing industries. Safety, handling, and toxicological data are also summarized to ensure safe laboratory and industrial practices.
Chemical Identity and Structure
This compound is a disubstituted aniline derivative, a class of compounds widely utilized as intermediates in organic synthesis. The presence of two chlorine atoms on the aromatic ring and a methyl group on the nitrogen atom imparts specific reactivity and physical properties, making it a valuable precursor for more complex molecules.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1][2]. It is also commonly known by several synonyms, including:
Molecular Structure
The structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an N-methylamino group (-NHCH₃) at position 1.
Caption: 2D structure of this compound.
Key Identifiers
For unambiguous identification in research and commercial contexts, the following identifiers are critical.
| Identifier | Value | Source(s) |
| CAS Number | 35113-88-3 | [1][2][4] |
| Molecular Formula | C₇H₇Cl₂N | [1][2][4] |
| Molecular Weight | 176.04 g/mol | [1][2] |
| InChIKey | DDBLVMDBBKQXTA-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CNc1ccc(Cl)cc1Cl |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Melting Point | 28-32 °C (lit.) | [3] |
| Boiling Point | 68 °C | [3] |
| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.48 ± 0.12 | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [5][6] |
Synthesis and Mechanistic Insights
The most direct and industrially viable route for the preparation of this compound is the selective N-methylation of the corresponding primary amine, 2,4-dichloroaniline. This transformation is a cornerstone of synthetic organic chemistry.
Principal Synthetic Route: N-methylation of 2,4-Dichloroaniline
The synthesis involves the reaction of 2,4-dichloroaniline with a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.[7]
Rationale and Mechanism
Expertise & Experience: The choice of dimethyl sulfate as the methylating agent is driven by its high reactivity and commercial availability. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen atom of the aniline attacks one of the methyl groups of dimethyl sulfate. This process releases a methylsulfate anion. A base, typically sodium hydroxide, is crucial for two reasons:
-
It neutralizes the acidic methylsulfuric acid byproduct formed during the reaction.
-
It deprotonates the intermediate N-methylanilinium salt, regenerating the neutral N-methylaniline and preventing the formation of a non-nucleophilic salt, thereby driving the reaction to completion.
Careful temperature control is essential to prevent undesired side reactions, such as the second methylation of the nitrogen to form N,N-dimethylaniline.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful execution yields the product with expected purity, verifiable by standard analytical techniques (e.g., GC-MS, NMR).
Materials:
-
2,4-Dichloroaniline (1.0 eq)
-
Dimethyl sulfate (1.1 eq)
-
Sodium hydroxide (30% aqueous solution)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge 2,4-dichloroaniline and toluene.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Methylation: Add dimethyl sulfate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture vigorously for 1 hour at this temperature after the addition is complete.[7]
-
Basification: Slowly add 30% sodium hydroxide solution dropwise. An exothermic reaction will occur; maintain the temperature below 25 °C. Continue stirring for an additional 2-3 hours at room temperature to ensure the reaction is complete.
-
Workup & Extraction: Transfer the reaction mixture to a separatory funnel. The organic layer (top layer) is separated. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying & Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil or low-melting solid can be purified by vacuum distillation to yield pure this compound.
Workflow Visualization
Caption: Synthetic workflow for this compound.
Applications in Chemical Synthesis
This compound is not typically an end-product but rather a crucial intermediate. Its structural motifs are found in a variety of commercially important chemicals.
Role as a Key Building Block
The compound's amino group can be further functionalized, and the chlorinated aromatic ring can participate in various coupling reactions, making it a versatile precursor in multi-step syntheses.[8]
Application in Agrochemicals
Aniline derivatives are fundamental to the agrochemical industry.[6] Compounds structurally related to this compound serve as precursors for a range of herbicides and fungicides.[9][10] The specific substitution pattern of this molecule makes it a candidate for developing new crop protection agents with tailored efficacy and selectivity.[10]
Potential in Pharmaceutical Development
Substituted anilines are privileged structures in medicinal chemistry, forming the core of many active pharmaceutical ingredients (APIs).[6] They are integral to the synthesis of drugs across various therapeutic areas, including anti-cancer agents and anti-inflammatory drugs.[9][10] The dichlorinated ring of this compound can enhance lipophilicity and metabolic stability in drug candidates.
Use in Dye and Pigment Manufacturing
Anilines are the foundational materials for synthetic dyes, particularly azo dyes.[10] The diazotization of the amino group followed by coupling reactions allows for the creation of a wide spectrum of colors for use in textiles and printing inks.[9]
Safety, Handling, and Toxicology
Trustworthiness: The safe handling of this compound is paramount. The following information is consolidated from authoritative safety data sheets.
GHS Hazard Classification
| Pictogram(s) | Signal Word | Hazard Statement(s) | Source(s) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Danger | H301: Toxic if swallowed.H317: May cause an allergic skin reaction.H318: Causes serious eye damage. | [3] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
Storage and Disposal Guidelines
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3] Store in a dark place as some anilines are light-sensitive.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a synthetically valuable intermediate with a well-defined chemical profile. Its straightforward synthesis from readily available precursors, combined with its versatile reactivity, establishes it as a key building block in the production of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Adherence to strict safety protocols is essential when handling this toxic and corrosive compound.
References
- 1. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 35113-88-3 [matrix-fine-chemicals.com]
- 3. N1-METHYL-2,4-DICHLOROANILINE | 35113-88-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]
- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 7. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 8. biosynce.com [biosynce.com]
- 9. nbinno.com [nbinno.com]
- 10. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 2,4-Dichloro-N-methylaniline (CAS No. 35113-88-3). As a chlorinated aromatic amine, this compound presents specific health and safety challenges that necessitate rigorous adherence to established safety procedures. This document is intended to equip laboratory personnel with the requisite knowledge to mitigate risks and ensure a safe working environment.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a substance is foundational to its safe handling. These properties dictate its behavior under various conditions and inform the selection of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N | [1] |
| Molecular Weight | 176.04 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 28-32 °C (literature) | |
| Flash Point | Not applicable | |
| CAS Number | 35113-88-3 | [1] |
The solid nature of this compound at room temperature suggests that the primary route of exposure during handling will be through the inhalation of dust or through direct skin contact. Its relatively low melting point indicates that it can easily become a liquid, which could lead to splashes and greater skin contact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[2]
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger |
The "Danger" signal word underscores the acute toxicity and potential for serious eye damage, necessitating stringent protective measures.
Toxicological Profile and Routes of Exposure
The primary toxicological concerns associated with this compound are its acute oral toxicity and its potential to cause severe eye damage and skin sensitization.[2] The primary routes of occupational exposure are:
-
Ingestion: Accidental ingestion of even small amounts can be toxic.[2] This can occur through hand-to-mouth contact after handling the substance without proper hygiene.
-
Skin Contact: The compound can cause skin irritation and may lead to an allergic skin reaction upon repeated exposure.[1][4]
-
Eye Contact: Direct contact with the eyes can cause serious and potentially irreversible damage.[1][2][4]
-
Inhalation: Inhalation of dust particles may cause respiratory tract irritation.[1][4]
The toxic effects of chlorinated anilines can be systemic, with the potential to affect the blood through the formation of methemoglobin, leading to cyanosis (a bluish discoloration of the skin).[5]
Personal Protective Equipment (PPE)
A robust PPE protocol is the cornerstone of safe handling. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Mandatory PPE Workflow
Caption: Mandatory Personal Protective Equipment (PPE) for handling this compound.
-
Eye and Face Protection: Given the risk of serious eye damage, chemical safety goggles in combination with a face shield are mandatory.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[4] It is crucial to check for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat and closed-toe shoes are required to prevent skin contact.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1][4] If a fume hood is not available, a NIOSH-approved respirator is necessary.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]
-
Use in a well-ventilated area or a chemical fume hood.[1][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][4]
-
Wash hands thoroughly with soap and water after handling.[4]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed separately.[4]
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]
-
Store in a locked-up area, accessible only to authorized personnel.[4]
Emergency Procedures
Prompt and appropriate action in the event of an emergency is crucial to minimize harm.
Emergency Response Flowchart
Caption: Flowchart for emergency response to exposure or spills of this compound.
First Aid Measures:
-
If in Eyes: Immediately rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]
-
If on Skin: Wash with plenty of soap and water.[1][4] If skin irritation or a rash occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[1][4]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][4] Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Immediately call a POISON CENTER or doctor.[4] Rinse mouth.[1][4]
Spill and Leak Procedures:
-
Evacuate and Secure: Evacuate unnecessary personnel from the area and secure the location.[7]
-
Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.[4]
-
Containment: For dry spills, carefully sweep up the material, avoiding dust generation.[4] For liquid spills, use an inert absorbent material.
-
Collection: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Reporting: Report the incident to the appropriate safety personnel.
Fire and Explosion Hazards
While this compound is not considered a significant fire risk and is non-combustible, its containers may burn.[4]
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher that may be used.[4]
-
Hazardous Combustion Products: In the event of a fire, it may emit corrosive and toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4][8]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Cool fire-exposed containers with water spray from a protected location.[4]
Disposal Considerations
Waste disposal must be conducted in accordance with all local, state, and federal regulations.
-
Dispose of contents and container to an authorized hazardous or special waste collection point.[1][4]
-
Do not allow the chemical to enter drains or waterways.[4]
-
One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
Conclusion
The safe handling of this compound in a research and development setting is achievable through a comprehensive understanding of its hazards and the strict implementation of safety protocols. This guide provides the foundational knowledge for researchers and scientists to work with this compound responsibly. Continuous training, adherence to established procedures, and a proactive approach to safety are paramount in mitigating the risks associated with this and other hazardous chemicals.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Unveiling the Biological Profile of 2,4-Dichloro-N-methylaniline: A Technical Guide for Researchers
An In-depth Exploration of Toxicological Activities and Therapeutic Potential
Introduction
2,4-Dichloro-N-methylaniline is a chlorinated aromatic amine whose biological activities are primarily characterized by its toxicological profile. While not extensively studied for therapeutic applications in its own right, its structural motifs are present in molecules with demonstrated bioactivity. This technical guide provides a comprehensive overview of the documented biological and toxicological effects of this compound, offering insights for researchers in toxicology, drug discovery, and environmental science. This document will delve into its known hazards, explore the biological activities of structurally related compounds to infer potential mechanisms of action, and discuss the prospects of its chemical scaffold in the development of novel bioactive agents.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its biological interactions.
| Property | Value | Source |
| CAS Number | 35113-88-3 | [1][2][3][4] |
| Molecular Formula | C7H7Cl2N | [1][2][3][4] |
| Molecular Weight | 176.04 g/mol | [1][2] |
| Appearance | Not specified, though related compounds are often liquids or low-melting solids. | |
| Melting Point | 28-32 °C | |
| SMILES | CNC1=C(C=C(C=C1)Cl)Cl | [1] |
| InChIKey | DDBLVMDBBKQXTA-UHFFFAOYSA-N | [1] |
Documented Toxicological Profile: A Primary Biological Activity
The most well-documented biological activities of this compound are its toxic effects. It is classified as a hazardous substance with several key risk factors.[1]
Acute Toxicity
Skin and Eye Irritation
The compound is a known skin sensitizer, meaning it can cause an allergic skin reaction upon contact.[1] It is also classified as causing serious eye damage.[1] These properties necessitate the use of appropriate personal protective equipment (PPE), including gloves and eye protection, when handling this chemical.
Hazard Classifications
The following table summarizes the GHS hazard classifications for this compound:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute toxicity, oral | 3 | Danger | H301: Toxic if swallowed |
| Skin sensitization | 1 | Warning | H317: May cause an allergic skin reaction |
| Serious eye damage | 1 | Danger | H318: Causes serious eye damage |
Source: PubChem[1]
Inferred Biological Activities from Structurally Related Compounds
Due to the limited research on the specific biological activities of this compound beyond its toxicity, examining its structural relatives can provide valuable insights into its potential interactions with biological systems.
Hematological Effects of Dichloroanilines
A significant biological effect associated with dichloroanilines is their impact on the hematological system. These compounds are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen. This is a hallmark of toxicity for many aniline compounds.[5] The metabolites of anilines, such as phenylhydroxylamine and nitrosobenzene, are primarily responsible for this erythrocyte toxicity.[5]
The proposed mechanism involves a futile redox cycle within erythrocytes, leading to oxidative stress and hemolysis. Given that this compound is a derivative of aniline, it is highly probable that it shares this mechanism of hematotoxicity.
Metabolism
The metabolism of N-methylaniline involves N-demethylation to aniline and ring hydroxylation.[5] It is plausible that this compound undergoes similar metabolic transformations. The presence of chlorine atoms on the aromatic ring can influence the rate and sites of metabolism.
Therapeutic Potential of the Dichloroaniline Scaffold
While this compound itself is primarily associated with toxicity, the dichloroaniline scaffold has been explored in the development of therapeutic agents, highlighting the potential for this chemical motif in drug design.
Antibacterial Activity
Derivatives of dichloroaniline have been synthesized and evaluated for their antibacterial properties.[6] These studies suggest that the dichloroaniline moiety can serve as a pharmacophore in the design of new antibacterial agents. For example, some synthesized derivatives have shown activity against E. coli.[6] The antibacterial efficacy is often dependent on the nature and position of other substituents on the molecule.
Anticancer Activity
The aniline and substituted aniline framework is a common feature in many kinase inhibitors used in cancer therapy. Recently, 2-substituted aniline pyrimidine derivatives have been designed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[7] One of the standout compounds from this study demonstrated robust inhibitory activity against these kinases and good antiproliferative effects on several cancer cell lines.[7] This indicates that the aniline scaffold, including chlorinated variants, can be a valuable starting point for the development of targeted anticancer drugs.
Experimental Protocols
While specific experimental protocols for assessing the biological activity of this compound are not detailed in the provided search results, standard assays would be employed to characterize its effects.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, or relevant cancer cell lines) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Methemoglobin Formation Assay
-
Blood Collection: Obtain fresh whole blood from a suitable animal model (e.g., rat).
-
Incubation: Incubate red blood cell suspensions with varying concentrations of this compound.
-
Lysis: Lyse the red blood cells to release hemoglobin.
-
Spectrophotometry: Measure the absorbance at multiple wavelengths to determine the relative amounts of oxyhemoglobin, deoxyhemoglobin, and methemoglobin.
-
Calculation: Calculate the percentage of methemoglobin formation.
Conclusion
The documented biological activities of this compound are predominantly of a toxicological nature, characterized by acute oral toxicity, skin sensitization, and severe eye damage. Inferred biological activities, based on structurally related dichloroanilines, strongly suggest the potential for hematotoxicity through the induction of methemoglobinemia. While this compound itself is not a therapeutic agent, its underlying chemical scaffold is present in molecules that have been successfully developed as antibacterial and anticancer agents. This duality underscores the importance of understanding the structure-activity relationships of chlorinated anilines. For researchers, this compound serves as a case study in the toxicological assessment of industrial chemicals and as a potential starting point for medicinal chemistry efforts, provided that its toxic liabilities can be mitigated through structural modification. Future research could focus on elucidating its precise mechanisms of toxicity and exploring the potential for derivatization to create novel, safe, and effective therapeutic compounds.
References
- 1. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 35113-88-3 [matrix-fine-chemicals.com]
- 5. series.publisso.de [series.publisso.de]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,4-Dichloro-N-methylaniline: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 2,4-Dichloro-N-methylaniline, a key intermediate in various chemical syntheses.[1] The focus is on its nuclear magnetic resonance (NMR) and infrared (IR) spectral data, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. This document is designed to be a comprehensive resource, elucidating the structural features of the molecule through spectroscopic interpretation.
Introduction
This compound, with the chemical formula C₇H₇Cl₂N, is a substituted aniline derivative.[2][3] The presence of chloro- and N-methyl- substituents on the aniline ring significantly influences its electronic and structural properties, which are, in turn, reflected in its spectroscopic signatures.[2][3] Understanding these spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic processes.
dot graph "2_4_Dichloro_N_methylaniline_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,-0.75!"]; "C3" [label="C", pos="-0.8,-2.25!"]; "C4" [label="C", pos="0.8,-2.25!"]; "C5" [label="C", pos="1.3,-0.75!"]; "C6" [label="C", pos="0,0!"]; "N" [label="N", pos="0,3!"]; "H_N" [label="H", pos="-0.75,3.75!"]; "C_Me" [label="C", pos="0.75,3.75!"]; "H_Me1" [label="H", pos="0.5,4.5!"]; "H_Me2" [label="H", pos="1.5,4.25!"]; "H_Me3" [label="H", pos="1,3!"]; "Cl1" [label="Cl", pos="-2.6,-0.75!"]; "Cl2" [label="Cl", pos="1.6,-3!"]; "H3" [label="H", pos="-1.6,-3!"]; "H5" [label="H", pos="2.3,-0.75!"];
edge [color="#202124"]; "C1" -- "C6"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "N"; "N" -- "H_N"; "N" -- "C_Me"; "C_Me" -- "H_Me1"; "C_Me" -- "H_Me2"; "C_Me" -- "H_Me3"; "C2" -- "Cl1"; "C4" -- "Cl2"; "C3" -- "H3"; "C5" -- "H5"; } Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the N-methyl group.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d | 1H | H-6 |
| ~7.10 | dd | 1H | H-5 |
| ~6.60 | d | 1H | H-3 |
| ~4.0 (broad) | s | 1H | N-H |
| ~2.90 | s | 3H | N-CH₃ |
Disclaimer: The ¹H NMR data presented is predicted based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.
Interpretation and Causality:
-
Aromatic Protons: The aromatic region is expected to show three distinct signals. The proton at position 6 (H-6) is ortho to the N-methylamino group and is expected to be the most deshielded aromatic proton due to the proximity of the electron-withdrawing chlorine at C2. The proton at position 5 (H-5) will appear as a doublet of doublets due to coupling with both H-6 and H-3. The proton at position 3 (H-3) is anticipated to be the most shielded aromatic proton.
-
N-Methyl Protons: The three protons of the N-methyl group are chemically equivalent and are expected to appear as a sharp singlet.
-
N-H Proton: The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the chlorine and N-methylamino substituents.
Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-1 (C-N) |
| ~131.0 | C-4 (C-Cl) |
| ~129.5 | C-5 |
| ~128.0 | C-2 (C-Cl) |
| ~118.0 | C-6 |
| ~112.0 | C-3 |
| ~30.5 | N-CH₃ |
Disclaimer: The ¹³C NMR data is predicted based on established substituent effects on benzene ring chemical shifts and data from related halo-substituted N-methylanilines.[4]
Interpretation and Causality:
-
Aromatic Carbons: The carbon atom attached to the nitrogen (C-1) is expected to be significantly deshielded. The carbons bearing the chlorine atoms (C-2 and C-4) will also be deshielded. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts determined by the combined electronic effects of the substituents.
-
N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups. As a secondary aromatic amine, specific stretching and bending vibrations are expected.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (N-CH₃) |
| ~1600 | Strong | Aromatic C=C stretch |
| ~1510 | Strong | Aromatic C=C stretch |
| ~1320 | Strong | C-N stretch |
| ~820 | Strong | C-H out-of-plane bend (aromatic) |
| ~750 | Strong | C-Cl stretch |
Disclaimer: This IR data is predicted based on typical vibrational frequencies for substituted anilines and aromatic compounds.
Interpretation and Causality:
-
N-H Stretch: A characteristic peak for a secondary amine is expected in the region of 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.
-
C=C and C-N Stretches: The aromatic ring C=C stretching vibrations give rise to strong absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching of aromatic amines is typically observed between 1250 and 1350 cm⁻¹.
-
C-H Bending and C-Cl Stretch: Out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the fingerprint region, and the C-Cl stretching vibrations are also found in this region.
Experimental Protocols
Synthesis of this compound
A plausible two-step synthesis for this compound involves the reduction of a commercially available dichloronitrobenzene followed by N-methylation.
Step 1: Reduction of 1,3-Dichloro-4-nitrobenzene to 2,4-Dichloroaniline
A general procedure for the reduction of a nitro group to an amine using a metal catalyst is as follows:
-
In a round-bottom flask, dissolve 1,3-dichloro-4-nitrobenzene in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
The flask is evacuated and filled with hydrogen gas (balloon or hydrogenation apparatus).
-
The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases (monitored by TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield 2,4-dichloroaniline.
Step 2: N-methylation of 2,4-Dichloroaniline
A common method for the N-methylation of anilines is the Eschweiler-Clarke reaction:
-
To a flask containing 2,4-dichloroaniline, add an excess of formic acid and formaldehyde.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is made basic with a sodium hydroxide solution.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford this compound. The product can be further purified by column chromatography or distillation.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"];
"Start" [label="1,3-Dichloro-4-nitrobenzene"]; "Reduction" [label="Reduction\n(e.g., H₂, Pd/C)", shape=ellipse, fillcolor="#34A853"]; "Intermediate" [label="2,4-Dichloroaniline"]; "Methylation" [label="N-methylation\n(Eschweiler-Clarke)", shape=ellipse, fillcolor="#34A853"]; "Product" [label="this compound"];
"Start" -> "Reduction"; "Reduction" -> "Intermediate"; "Intermediate" -> "Methylation"; "Methylation" -> "Product"; } Caption: Synthetic workflow for this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, if the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, and IR data, along with their interpretations, serve as a valuable reference for the identification and characterization of this compound. The included experimental protocols for synthesis and analysis offer practical guidance for researchers working with this and related molecules. The structural insights gained from this spectroscopic analysis are fundamental for its application in synthetic chemistry and drug discovery.
References
An In-Depth Technical Guide to the Melting and Boiling Points of 2,4-Dichloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive overview of the physical properties—specifically the melting and boiling points—of 2,4-Dichloro-N-methylaniline. It is designed to be a practical resource for laboratory professionals, offering not only established values but also detailed methodologies for their verification, underpinned by a strong foundation of scientific principles.
Introduction to this compound: A Molecule of Interest
This compound is a substituted aniline derivative with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and an amino group, dictates its physicochemical properties, including its melting and boiling points. Accurate knowledge of these properties is paramount for its purification, characterization, and safe handling in a research and development setting.
Physicochemical Properties of this compound
The melting and boiling points of a compound are fundamental physical constants that provide insights into its purity and the strength of its intermolecular forces.
| Property | Value | Source(s) |
| Melting Point | 24-32 °C | [1][2][3] |
| Boiling Point | 240 °C | [2] |
| Molecular Formula | C₇H₇Cl₂N | [1][4] |
| Molecular Weight | 176.04 g/mol | [1][4] |
| CAS Number | 35113-88-3 | [1][4] |
The observed melting point is a range rather than a sharp point, which is common for many organic compounds. A narrow melting point range is indicative of high purity, while a broad range often suggests the presence of impurities.[5]
The Influence of Molecular Structure on Physical Properties
The melting and boiling points of aniline and its derivatives are significantly influenced by the nature and position of substituents on the aromatic ring.[6][7][8] In this compound, the presence of two electron-withdrawing chlorine atoms increases the molecular weight and introduces dipole-dipole interactions, which tend to raise the boiling point compared to aniline (Boiling Point: 184 °C).[5] The N-methyl group also contributes to the overall molecular weight and size. The melting point is influenced by the efficiency of crystal lattice packing. The substitution pattern on the benzene ring affects the symmetry of the molecule, which in turn impacts how well the molecules can pack together in a solid state.
Experimental Determination of Melting and Boiling Points
The following protocols are provided as robust methods for the accurate determination of the melting and boiling points of this compound in a laboratory setting.
Prerequisite: Thermometer Calibration
The accuracy of melting and boiling point measurements is contingent upon the calibration of the thermometer used.[9][10][11][12][13] A thermometer can be calibrated using substances with known, sharp melting or boiling points.
Protocol for a Two-Point Thermometer Calibration:
-
Ice Point (0 °C): Prepare a slurry of crushed ice and distilled water in a beaker.[13] Immerse the thermometer bulb in the slurry, ensuring it does not touch the sides or bottom of the beaker.[13] Allow the reading to stabilize for at least two minutes and record the temperature.[13]
-
Boiling Point of Water (100 °C at standard pressure): Heat distilled water to a rolling boil in a flask.[13] Suspend the thermometer in the boiling water, with the bulb above the liquid level to measure the temperature of the vapor. Record the stable temperature reading.[10]
-
Calibration Curve: Plot the observed temperatures against the true temperatures (0 °C and 100 °C) to create a calibration curve. This curve can be used to correct future experimental readings.[9][11]
Melting Point Determination using the Thiele Tube Method
The Thiele tube is designed to provide uniform heating of a sample through the convection of a heating oil.[2][5][14]
Protocol:
-
Sample Preparation: Finely powder a small amount of this compound. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[1]
-
Apparatus Setup: Attach the capillary tube to a calibrated thermometer using a rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.
-
Heating: Insert the thermometer and capillary tube assembly into the Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil), ensuring the rubber band is above the oil level.
-
Observation: Gently heat the side arm of the Thiele tube with a small flame.[1] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.[1]
Caption: Workflow for Melting Point Determination.
Micro Boiling Point Determination
This method is suitable for determining the boiling point of small quantities of a liquid.
Protocol:
-
Sample Preparation: Place a few drops of this compound into a small test tube (fusion tube).
-
Capillary Inversion: Place a melting point capillary tube, sealed end up, into the fusion tube.
-
Apparatus Setup: Attach the fusion tube to a calibrated thermometer.
-
Heating: Heat the sample in a Thiele tube or other suitable heating bath.[4]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Data Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[15]
Caption: Workflow for Micro Boiling Point Determination.
Safety, Handling, and Disposal
This compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[16][17]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[16][18]
-
Spills: In case of a spill, clean up immediately using appropriate procedures to avoid generating dust.[16][18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16][19] This compound is toxic to aquatic life.[16][20]
Conclusion
The accurate determination of the melting and boiling points of this compound is a critical aspect of its use in scientific research and drug development. By employing calibrated instrumentation and validated methodologies, researchers can ensure the quality and purity of this important chemical intermediate. This guide provides the necessary theoretical background and practical protocols to achieve reliable and reproducible results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. timstar.co.uk [timstar.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chymist.com [chymist.com]
- 5. flinnsci.com [flinnsci.com]
- 6. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 7. Rank the following substituted anilines from most basic to least ... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. studyrocket.co.uk [studyrocket.co.uk]
- 10. youtube.com [youtube.com]
- 11. Home Page [chem.ualberta.ca]
- 12. fooddocs.com [fooddocs.com]
- 13. Nutrition Australia Qld | Thermometer CalibrationNutrition Australia Qld [naqld.org]
- 14. Thiele tube - Wikipedia [en.wikipedia.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. cpachem.com [cpachem.com]
An In-Depth Technical Guide to 2,4-Dichloro-N-methylaniline: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2,4-Dichloro-N-methylaniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its molecular representation, physicochemical properties, a plausible synthetic pathway, and critical safety protocols, grounding all information in authoritative data.
Molecular Identification and Computational Representation
Accurate and unambiguous molecular identification is paramount in chemical research, enabling precise database searching, regulatory compliance, and computational modeling. This compound is cataloged using several standard identifiers. The IUPAC name defines its structure according to systematic nomenclature, while the CAS number provides a unique registry identifier. For computational and cheminformatics applications, line notations like SMILES and the multi-layered InChI system are indispensable.
The Simplified Molecular Input Line Entry System (SMILES) provides a compact, machine-readable string representing the 2D structure. The International Chemical Identifier (InChI) offers a more detailed, canonical representation, which is then hashed to create a fixed-length InChIKey for efficient database indexing and web searching.[1]
Table 1: Core Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 35113-88-3 | Sigma-Aldrich[2], PubChem[1] |
| Molecular Formula | C₇H₇Cl₂N | PubChem[1], Sigma-Aldrich[2] |
| SMILES | CNC1=C(C=C(C=C1)Cl)Cl | PubChem[1][3] |
| InChI | InChI=1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | PubChem[1], Sigma-Aldrich[2] |
| InChIKey | DDBLVMDBBKQXTA-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich[2] |
The following diagram illustrates the workflow from a conceptual chemical structure to its standard computational representations, which form the bedrock of modern chemical data management.
Caption: From Structure to Searchable Identifier.
Physicochemical and Spectroscopic Data
The physical and chemical properties of a compound dictate its behavior in experimental settings, including solubility, reactivity, and appropriate storage conditions. These data are critical for planning synthetic routes and purification strategies.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 176.04 g/mol | PubChem[1], Sigma-Aldrich[2] |
| Monoisotopic Mass | 174.9955546 Da | PubChem[1] |
| Physical State | Solid | Thermo Fisher Scientific[4] |
| Melting Point | 28-32 °C | Sigma-Aldrich[2] |
| Assay Purity | ≥97% | Sigma-Aldrich[2] |
| XLogP3 | 3.2 | PubChemLite[3] |
Synthesis Pathway: N-Methylation of 2,4-Dichloroaniline
This compound is not a primary commodity chemical but rather a specialized intermediate. A logical and common synthetic approach is the N-methylation of the corresponding primary aniline, 2,4-dichloroaniline. This transformation is a cornerstone reaction in organic synthesis, often employed in the preparation of pharmaceutical and agrochemical precursors.[5][6]
The choice of a methylating agent and base is critical. While hazardous reagents like dimethyl sulfate or methyl iodide are effective, modern synthetic chemistry often favors safer alternatives when possible. The protocol below describes a generalized, field-proven workflow.
Experimental Protocol: N-Methylation
-
Reactor Setup: A multi-neck, round-bottom flask is charged with 2,4-dichloroaniline (1.0 eq) and a suitable polar aprotic solvent (e.g., THF, DMF). The vessel is placed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: A strong base, such as sodium hydride (NaH, ~1.1 eq), is added portion-wise at 0 °C. This step is causal: the deprotonation of the aniline nitrogen generates a more nucleophilic amide anion, which is necessary to efficiently attack the methylating agent. The reaction is stirred until hydrogen gas evolution ceases.
-
Methylation: A methylating agent (e.g., methyl iodide, CH₃I, ~1.1 eq) is added dropwise, maintaining the low temperature to control the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a saturated ammonium chloride solution. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified via column chromatography on silica gel to yield the pure this compound.
-
Characterization: The final product's identity and purity are confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Generalized Synthetic Workflow for this compound.
Applications in Drug Development and Agrochemicals
Substituted anilines, particularly N-methylated and halogenated derivatives, are prevalent structural motifs in medicinal chemistry and agrochemical science.[5][6][7] While specific public-domain applications for this compound are niche, its structure makes it a valuable building block for synthesizing more complex molecules. It serves as a precursor for introducing a dichlorinated, N-methylated phenyl group into a target molecule, a strategy often used to modulate properties such as:
-
Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which can enhance membrane permeability.
-
Metabolic Stability: The chlorine atoms can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.
-
Binding Affinity: The specific substitution pattern can be crucial for fitting into the binding pocket of a target enzyme or receptor.
For instance, the closely related compound 2,4-dichloro-6-methylaniline is used in the synthesis of pharmaceutical compounds like 4-Chloro-dasatinib.[8]
Safety, Handling, and Toxicology
Understanding the hazard profile of a chemical is a non-negotiable aspect of laboratory and industrial practice. This compound is classified as a hazardous substance.
Table 3: GHS Hazard Classification
| Hazard Code | Description | Classification | Source(s) |
| H301 | Toxic if swallowed | Danger | PubChem[1], Sigma-Aldrich[2] |
| H317 | May cause an allergic skin reaction | Warning | PubChem[1], Sigma-Aldrich[2] |
| H318 | Causes serious eye damage | Danger | PubChem[1], Sigma-Aldrich[2] |
Recommended Handling Protocols
Based on the hazard profile, the following handling procedures are mandatory to ensure personnel safety:
-
Engineering Controls: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent contact that could lead to serious eye damage.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to avoid skin contact, which may cause sensitization.[2]
-
Body Protection: A lab coat or other protective clothing should be worn.[9]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[9]
-
Spill Response: In case of a spill, avoid generating dust.[10] Clean up spills immediately using dry methods (e.g., sweeping or vacuuming) and place the material in a sealed container for disposal.[10]
-
First Aid:
Conclusion
This compound is a specialized chemical intermediate defined by its precise molecular structure, which is captured computationally by its SMILES (CNC1=C(C=C(C=C1)Cl)Cl) and InChIKey (DDBLVMDBBKQXTA-UHFFFAOYSA-N). Its utility in the synthesis of complex organic molecules for pharmaceutical and other applications is underpinned by its distinct physicochemical properties. However, its significant toxicological hazards necessitate strict adherence to safety and handling protocols. This guide provides the foundational knowledge required for the informed and safe use of this compound in a professional research and development setting.
References
- 1. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlor-N-Methylanilin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 7. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
- 8. 2,4-DICHLORO-6-METHYLANILINE | 30273-00-8 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2,4-Dichloro-N-methylaniline
Abstract
2,4-Dichloro-N-methylaniline is a readily available and versatile chemical intermediate, uniquely functionalized for advanced synthetic applications. Its structural features—a nucleophilic secondary amine, two distinct chlorine atoms on the aromatic ring, and an activated aromatic system—provide multiple reaction handles for the construction of complex molecular architectures. This guide provides in-depth protocols and scientific rationale for leveraging this starting material in two powerful synthetic strategies: intramolecular cyclization for the synthesis of quinazolinone derivatives and site-selective palladium-catalyzed cross-coupling reactions. These methodologies are foundational for researchers in medicinal chemistry and materials science aiming to develop novel compounds with potential biological activity or unique photophysical properties.
Introduction: The Synthetic Potential of this compound
In the landscape of drug discovery and materials science, the efficient construction of novel molecular frameworks is paramount. This compound (Figure 1) emerges as a strategic starting material due to the orthogonal reactivity of its functional groups. The N-methylaniline moiety can direct cyclization reactions to form fused heterocyclic systems, while the two chlorine atoms at the C2 and C4 positions serve as robust leaving groups for metal-catalyzed cross-coupling reactions.[1] This dual reactivity allows for a modular approach to synthesis, enabling the generation of diverse compound libraries from a single, common precursor. This document outlines validated protocols for key transformations, explaining the mechanistic principles that govern reaction outcomes and selectivity.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties and Safety Data
Proper handling of starting materials is critical for experimental success and laboratory safety. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 35113-88-3 | [2] |
| Molecular Formula | C₇H₇Cl₂N | [3] |
| Molecular Weight | 176.04 g/mol | [2] |
| Melting Point | 28-32 °C | |
| Appearance | Solid | |
| GHS Hazard Statements | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) | [2] |
Safety Directive: Due to its toxicity and potential to cause serious eye damage and skin sensitization, this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[2] All manipulations should be performed within a certified chemical fume hood.
Synthetic Strategy I: Synthesis of Quinazolinone Scaffolds via Cyclization
Quinazolinones are a privileged class of N-heterocycles found in numerous FDA-approved drugs and biologically active compounds.[4] Their synthesis often involves the cyclization of an anthranilic acid derivative or a related aniline. Here, we present a robust protocol for converting this compound into a novel 6,8-dichloro-1-methylquinazolin-4(1H)-one derivative.
Principle and Rationale
This synthesis employs a two-step sequence. First, the secondary amine of this compound is acylated with a suitable reagent (e.g., an acyl chloride or anhydride) to form an intermediate N-acyl aminobenzamide. This intermediate is then subjected to cyclization. The presented protocol uses a modern approach where the aniline is first reacted with an isocyanate, followed by a palladium-catalyzed carbonylative cyclization. This strategy offers high atom economy and functional group tolerance.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a quinazolinone derivative.
Detailed Protocol: Synthesis of 6,8-Dichloro-1-methyl-2-phenylquinazolin-4(1H)-one
This protocol is adapted from established methodologies for quinazolinone synthesis.[5][6]
Step 1: Formation of the N-benzoyl Intermediate
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.76 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL). Cool the solution to 0 °C in an ice bath.
-
Amide Formation: To the stirred solution, add triethylamine (2.1 mL, 15 mmol) followed by the dropwise addition of benzoyl chloride (1.28 mL, 11 mmol).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Workup: Upon completion, quench the reaction with 20 mL of saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2,4-dichlorophenyl)-N-methylbenzamide. This intermediate is often used in the next step without further purification.
Step 2: Palladium-Catalyzed Intramolecular C-H Amination
-
Reaction Setup: To the flask containing the crude intermediate from Step 1, add palladium(II) acetate (Pd(OAc)₂, 112 mg, 0.5 mol%), copper(II) acetate (Cu(OAc)₂, 2.18 g, 12 mmol), and dimethylformamide (DMF, 30 mL).
-
Cyclization: Heat the reaction mixture to 110 °C and stir for 12-18 hours. The reaction should be maintained under an inert atmosphere.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure 6,8-dichloro-1-methyl-2-phenylquinazolin-4(1H)-one.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthetic Strategy II: Site-Selective Palladium-Catalyzed Cross-Coupling
The presence of two electronically distinct chlorine atoms allows for selective functionalization using palladium catalysis. The C4-Cl bond is generally more reactive in Suzuki-Miyaura couplings due to lesser steric hindrance compared to the C2-Cl bond adjacent to the N-methyl group. By carefully selecting ligands and reaction conditions, one can favor substitution at a specific position.[7]
Principle and Rationale
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceed via a well-established catalytic cycle.[8] The key steps are oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] The choice of ligand is crucial for modulating catalyst activity and selectivity.[9] Sterically hindered N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands can promote coupling at the more hindered C2 position, while standard ligands like PPh₃ often favor the C4 position.[7]
Catalytic Cycle Diagram
References
- 1. Buy 3,4-Dichloro-N-methylaniline | 40750-59-2 [smolecule.com]
- 2. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
The Versatile Virtuoso: 2,4-Dichloro-N-methylaniline as a Cornerstone in Complex Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these foundational molecules, 2,4-Dichloro-N-methylaniline emerges as a particularly versatile and powerful scaffold. Its unique electronic and steric properties, arising from the strategic placement of two chlorine atoms and an N-methyl group on the aniline core, render it a highly valuable precursor in the synthesis of a diverse array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of a building block's properties is the bedrock of its effective utilization. This compound is a solid at room temperature with a melting point range of 28-32 °C.[1][2] Its molecular formula is C₇H₇Cl₂N, corresponding to a molecular weight of 176.04 g/mol .[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35113-88-3 | [1][2] |
| Molecular Formula | C₇H₇Cl₂N | [1][2] |
| Molecular Weight | 176.04 g/mol | [1][2] |
| Melting Point | 28-32 °C | [1][2] |
| Appearance | Solid | [1] |
| SMILES | CNc1ccc(Cl)cc1Cl | [1][2] |
| InChI | 1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | [1][2] |
Safety is paramount when handling any chemical reagent. This compound is classified as acutely toxic if swallowed and can cause serious eye damage and skin sensitization.[1][2] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, must be worn at all times.[1] All manipulations should be conducted in a well-ventilated fume hood.
Application Note I: Synthesis of Quinazoline Derivatives – Scaffolds for Potent Biologically Active Molecules
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] this compound serves as an excellent starting material for the synthesis of substituted quinazolines. The presence of the chlorine atoms allows for subsequent functionalization through nucleophilic aromatic substitution or cross-coupling reactions.
Causality Behind the Experimental Choices:
The following protocol outlines a general and adaptable method for the synthesis of a 2,4-disubstituted quinazoline derivative. The initial step involves an acylation of the secondary amine, which serves to introduce a key carbonyl functionality necessary for the subsequent cyclization. The choice of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like N,N-diethylaniline is a classic method for the conversion of an amide to a chloro-substituted heterocycle, in this case, a 4-chloroquinazoline intermediate.[4] This intermediate is then highly susceptible to nucleophilic attack, allowing for the introduction of various side chains at the 4-position.
Experimental Protocol: Synthesis of a 4-Amino-2-methyl-6,8-dichloroquinazoline Derivative
Step 1: N-Acetylation of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford N-(2,4-dichlorophenyl)-N-methylacetamide.
Step 2: Cyclization to 4-Hydroxy-2-methyl-6,8-dichloroquinazoline
-
To a solution of N-(2,4-dichlorophenyl)-N-methylacetamide (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add polyphosphoric acid (PPA) or a similar dehydrating agent.
-
Heat the mixture to 140-150 °C for 4-6 hours.
-
Cool the reaction mixture and carefully add it to a beaker containing ice.
-
The precipitate is filtered, washed with water and a saturated solution of sodium bicarbonate, and then dried to yield the quinazolinone product.
Step 3: Chlorination to 4,6,8-Trichloro-2-methylquinazoline
-
Suspend the 4-hydroxy-2-methyl-6,8-dichloroquinazoline (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6,8-trichloro-2-methylquinazoline.
Step 4: Amination to Yield the Final Product
-
Dissolve the crude 4,6,8-trichloro-2-methylquinazoline (1.0 eq) in a suitable solvent such as isopropanol or THF.
-
Add the desired amine (e.g., 3-aminopropyldimethylamine, 1.5 eq).
-
Reflux the reaction mixture for 4-6 hours.[4]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-2-methyl-6,8-dichloroquinazoline derivative.
Application Note II: Synthesis of Acridone Derivatives – Building Blocks for Antiviral and Anticancer Agents
Acridone alkaloids are a class of natural products known for their broad spectrum of biological activities, including antitumor and antiviral properties.[5][6] The synthesis of the acridone core can be efficiently achieved through the intramolecular Friedel-Crafts acylation of N-phenylanthranilic acids. This compound can serve as a precursor to the required N-phenylanthranilic acid derivative through a Buchwald-Hartwig amination reaction.
Causality Behind the Experimental Choices:
The proposed synthesis leverages a palladium-catalyzed C-N cross-coupling reaction to construct the N-phenylanthranilic acid intermediate.[7] This modern synthetic method offers high efficiency and functional group tolerance. The subsequent intramolecular cyclization is an acid-catalyzed Friedel-Crafts acylation, a robust and well-established method for forming the tricyclic acridone core.[6]
Experimental Protocol: Synthesis of a Dichloro-N-methylacridone
Step 1: Synthesis of 2-(2,4-Dichloro-N-methylanilino)benzoic Acid
-
In a Schlenk tube under an inert atmosphere (e.g., argon), combine 2-bromobenzoic acid (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a base such as potassium carbonate (K₂CO₃) (2.5 eq) and a solvent like 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and acidify with HCl (1M) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude N-phenylanthranilic acid derivative.
Step 2: Intramolecular Cyclization to the Acridone Core
-
Add the crude 2-(2,4-Dichloro-N-methylanilino)benzoic acid (1.0 eq) to polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture to 120-140 °C for 2-4 hours.
-
Carefully pour the hot mixture onto ice with stirring.
-
The resulting precipitate is the crude acridone.
-
Collect the solid by filtration, wash thoroughly with water and a solution of sodium bicarbonate, and then dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified dichloro-N-methylacridone.
Application Note III: Potential Role in the Synthesis of MEK Inhibitors like Trametinib
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[8] While detailed synthetic routes directly from this compound are proprietary, the core structure of Trametinib contains a substituted aniline moiety. A plausible synthetic strategy could involve the use of a derivative of 2,4-dichloroaniline in a key fragment condensation step.[8] The N-methyl group in this compound could be introduced at a later stage or the synthesis could be adapted for this specific starting material.
Conceptual Synthetic Workflow:
A general synthesis of Trametinib involves the condensation of several key fragments.[8] A plausible disconnection suggests that a substituted aniline, which could be derived from or be analogous to this compound, is coupled with a pyridotrione derivative. The isotopic labeling of Trametinib for research purposes often involves introducing labels on this pyridotrione core.[8]
Conclusion
This compound stands as a testament to the power of functionalized building blocks in modern organic synthesis. Its strategic dichlorination and N-methylation provide a versatile handle for the construction of complex heterocyclic systems that are at the heart of many life-saving drugs and essential agrochemicals. The protocols and insights provided herein are intended to serve as a guide and a source of inspiration for researchers and drug development professionals, enabling them to unlock the full synthetic potential of this remarkable molecule. As the demand for novel and effective chemical entities continues to grow, the importance of foundational building blocks like this compound will undoubtedly continue to expand.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Introduction: The Analytical Imperative for 2,4-Dichloro-N-methylaniline
An Application Note and Protocol for the Analytical Determination of 2,4-Dichloro-N-methylaniline
This compound (CAS No. 35113-88-3) is a chlorinated aromatic amine with a molecular weight of 176.04 g/mol .[1][2] As a derivative of aniline, it serves as an intermediate in various chemical syntheses, including the manufacturing of dyes and pesticides. Compounds within this class are of significant toxicological concern due to their potential for high toxicity and carcinogenicity.[3][4] Regulatory bodies and drug development professionals therefore require robust, sensitive, and validated analytical methods to detect and quantify this compound in diverse matrices, from environmental samples to active pharmaceutical ingredients (APIs).
This document provides detailed methodologies for the analysis of this compound, focusing on the two most powerful and widely adopted techniques in trace analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure accuracy, precision, and trustworthiness in the resulting data.
PART 1: Sample Preparation - The Foundation of Accurate Analysis
The goal of sample preparation is to extract this compound from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method depends on the matrix (e.g., wastewater, soil, pharmaceutical formulation). Liquid-liquid extraction (LLE) is a foundational and highly effective technique for aqueous samples.
Causality Behind the Method: pH-Dependent Extraction
Anilines are basic compounds. By adjusting the pH of an aqueous sample to be alkaline (pH > 11), the amine group (-NHCH₃) is deprotonated, rendering the entire molecule neutral and significantly more soluble in non-polar organic solvents like methylene chloride or toluene.[5] This pH-driven partitioning is the key to achieving high extraction efficiency from aqueous matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is adapted from established EPA methodologies for aniline derivatives.[5][6]
1. Reagents and Materials:
-
Sample: 200 mL of the aqueous sample.
-
Internal Standard (IS) Solution: Prepare a 1.0 µg/mL solution of a suitable internal standard (e.g., 3-Chloro-4-fluoroaniline) in methanol.[7] A deuterated analog of the analyte is ideal for mass spectrometry methods.
-
Sodium Hydroxide (NaOH) Solution: 1.0 M in organic-free reagent water.
-
Extraction Solvent: Methylene chloride or Toluene, pesticide quality or equivalent.
-
Drying Agent: Anhydrous sodium sulfate, heated at 400°C for 4 hours to remove organic contaminants.
-
Concentration Apparatus: Kuderna-Danish (K-D) concentrator or a rotary evaporator.
-
Final Solvent: Toluene or a solvent compatible with the subsequent analysis (e.g., acetonitrile for HPLC).
2. Step-by-Step Procedure:
-
Measure 200 mL of the water sample into a 500 mL separatory funnel.
-
Spike the sample with a known amount of the internal standard solution. This is critical for correcting for analyte loss during preparation and for accurate quantification.
-
Adjust the sample pH to > 11 by adding 1.0 M NaOH solution. Check the pH using a calibrated pH meter or pH paper.
-
Add 30 mL of methylene chloride to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, ensuring to periodically vent the pressure.
-
Allow the layers to separate. The organic layer (methylene chloride) will be the bottom layer.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 30 mL aliquots of methylene chloride, combining all organic extracts.
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract to a final volume of 1 mL using a K-D apparatus or rotary evaporator.
-
Perform a solvent exchange into the final desired solvent if necessary. The sample is now ready for instrumental analysis.
PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly specific and sensitive technique for the analysis of semi-volatile compounds like this compound.[5][8] The gas chromatograph separates the analyte from other components in the extract, and the mass spectrometer provides definitive identification and quantification.
Workflow for GC-MS Analysis
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. icams.ro [icams.ro]
- 4. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
Application of 2,4-Dichloro-N-methylaniline in proteomics research
Application Note & Protocol
Topic: A Novel Dichloro-N-methylaniline Scaffold for Affinity-Based Proteomics Research and Target Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Charting New Territories in Proteomics with Novel Chemical Probes
In the landscape of modern drug discovery and cellular biology, understanding the intricate network of protein interactions and functions is paramount. Affinity-Based Protein Profiling (AfBPP) has emerged as a powerful chemical proteomics strategy to identify the cellular targets of small molecules, thereby elucidating their mechanisms of action and potential off-target effects.[1][2] A typical affinity-based probe consists of three key components: a ligand to confer selectivity for a protein target, a reactive group for covalent modification, and a reporter tag for detection and enrichment.[3][4][5]
This document proposes the innovative application of 2,4-Dichloro-N-methylaniline as a foundational scaffold for the synthesis of a new class of affinity-based probes. While this specific molecule has not been traditionally used in proteomics, its chemical architecture presents a unique opportunity for derivatization into potent and selective probes for exploring the proteome. We will outline the rationale, synthetic strategy, and detailed protocols for the use of a hypothetical probe derived from this scaffold, named "DCMP-alkyne," in a comprehensive proteomics workflow.
The Rationale for a this compound Scaffold
The 2,4-dichloroaniline moiety is a common feature in a variety of bioactive molecules, including several kinase inhibitors. This suggests that the this compound scaffold may possess inherent affinity for certain classes of proteins, making it an attractive starting point for probe development. The presence of the N-methyl group and the aromatic ring provides multiple sites for chemical modification, allowing for the strategic introduction of a reactive group and a reporter tag.
Our proposed probe, DCMP-alkyne (this compound-based Probe with alkyne handle) , will be designed to covalently modify its protein targets. The alkyne handle will enable the use of click chemistry for the subsequent attachment of a biotin tag for enrichment or a fluorophore for imaging. This modular approach offers flexibility in experimental design.[6][7]
Safety and Handling of this compound
As a starting material, this compound requires careful handling. It is classified as acutely toxic if swallowed and can cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[9][10] All manipulations should be performed in a well-ventilated chemical fume hood.[10][11]
Experimental Workflows and Protocols
The overall workflow for utilizing the proposed DCMP-alkyne probe for target identification is depicted below.
Caption: Overall workflow for target identification using the DCMP-alkyne probe.
Protocol 1: Synthesis of DCMP-alkyne Probe
This protocol describes a hypothetical synthesis of the DCMP-alkyne probe from this compound. The synthesis involves the acylation of the aniline nitrogen with a linker containing a reactive group (e.g., an acrylamide for targeting cysteines) and an alkyne handle.
Materials:
-
Acryloyl chloride
-
4-pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Acylation with Acryloyl Chloride:
-
Dissolve this compound (1 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the acrylamide intermediate.
-
-
Coupling with 4-pentynoic acid (Hypothetical Linker Attachment):
-
This step is a conceptual representation of adding an alkyne handle. A more complex linker might be required in practice.
-
Dissolve the acrylamide intermediate (1 eq) and 4-pentynoic acid (1.1 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify by column chromatography to obtain the final DCMP-alkyne probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.
-
Caption: A simplified synthetic scheme for the proposed DCMP-alkyne probe.
Protocol 2: Proteome Labeling and Enrichment
This protocol details the use of the synthesized DCMP-alkyne probe to label target proteins in a complex biological sample, such as a cell lysate, followed by enrichment of the labeled proteins.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
DCMP-alkyne probe (dissolved in DMSO)
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Probe Incubation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL.
-
Add the DCMP-alkyne probe to the lysate at a final concentration of 1-10 µM. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubate the mixture for 1-2 hours at room temperature with gentle rotation.
-
Include a DMSO-only control.
-
-
Click Chemistry for Biotinylation:
-
To the probe-incubated lysate, add the click chemistry reagents in the following order: Biotin-azide (e.g., 50 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the pre-washed beads to the lysate after the click reaction.
-
Incubate for 1-2 hours at 4 °C with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:
-
2x with 0.2% SDS in PBS
-
2x with 1% SDS in PBS
-
2x with 6 M urea in PBS
-
3x with PBS
-
-
Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis
This protocol describes the preparation of the enriched proteins for identification by mass spectrometry.[17][18][19][20][21]
Materials:
-
Enriched protein-bound streptavidin beads
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, Mass Spectrometry Grade
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation:
-
Resuspend the washed beads in 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
-
-
Tryptic Digestion:
-
Add trypsin to the bead slurry (e.g., 1 µg of trypsin).
-
Incubate overnight at 37 °C with shaking.[22]
-
-
Peptide Collection and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest.
-
Identify proteins that are significantly enriched in the DCMP-alkyne treated sample compared to the DMSO control. These are the potential targets of the probe.
-
Data Presentation
The results from the proteomics experiment can be summarized in a table format for clarity.
| Parameter | Description |
| Probe | DCMP-alkyne |
| Cell Line | HEK293T |
| Lysate Concentration | 2 mg/mL |
| Probe Concentration | 5 µM |
| Incubation Time | 2 hours |
| Enrichment | Streptavidin-agarose |
| MS Instrument | e.g., Q Exactive HF |
| Data Analysis Software | e.g., MaxQuant |
Conclusion and Future Directions
This application note has proposed a novel use for this compound as a scaffold for the development of affinity-based probes for proteomics research. We have provided a conceptual framework and detailed, adaptable protocols for the synthesis of a hypothetical probe, DCMP-alkyne, and its application in identifying protein targets from complex biological mixtures. This approach, grounded in established principles of chemical proteomics, opens up new avenues for ligand and drug discovery.[23][24]
Future work would involve the actual synthesis and characterization of the DCMP-alkyne probe and its analogs, optimization of labeling conditions, and validation of identified protein targets using orthogonal methods such as Western blotting or cellular thermal shift assays. The modular nature of the proposed probe design allows for the synthesis of a library of related compounds to explore structure-activity relationships and to develop highly selective probes for specific protein families.
References
- 1. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 3. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 97 35113-88-3 [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | CAS 35113-88-3 [matrix-fine-chemicals.com]
- 13. biosynce.com [biosynce.com]
- 14. scbt.com [scbt.com]
- 15. biocompare.com [biocompare.com]
- 16. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 17. chemscene.com [chemscene.com]
- 18. Mass Spectrometry Reagents | Protein Research | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 19. Chromatography and Mass Spectrometry Reagents | Fisher Scientific [fishersci.com]
- 20. Chromatography and Mass Spectrometry Reagents | Thermo Fisher Scientific [thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. Item - Synthesis of Multifunctional Probes for Targeted Chemical Proteomics - Macquarie University Research Data Repository (RDR) - Figshare [figshare.mq.edu.au]
- 24. Affinity-based protein profiling to reveal targets of puerarin involved in its protective effect on cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylation of Substituted Anilines
Introduction: The Significance of N-Methylated Anilines
N-methylated anilines are fundamental structural motifs in a vast array of functional molecules, spanning pharmaceuticals, agrochemicals, dyes, and materials science. The introduction of a methyl group to the nitrogen atom of an aniline derivative can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and biological activity. Consequently, the development of efficient, selective, and sustainable methods for the N-methylation of anilines remains a critical endeavor in modern organic synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of standard protocols, mechanistic insights, and practical guidance for achieving successful N-methylation of substituted anilines.
Strategic Approaches to N-Methylation: A Comparative Overview
The choice of a specific N-methylation protocol is dictated by several factors, including the substrate's functional group tolerance, the desired level of methylation (mono- vs. di-methylation), scalability, and sustainability considerations. Here, we dissect the most prevalent strategies, from classical workhorses to cutting-edge catalytic systems.
Classical Reductive Amination: The Eschweiler-Clarke Reaction
A long-standing and reliable method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[1][2][3][4] This one-pot procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[5]
Mechanism and Rationale: The reaction proceeds through the initial formation of an iminium ion from the condensation of the aniline with formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the corresponding N-methylaniline and releasing carbon dioxide, which drives the reaction to completion.[1][2][4] A key advantage of this method is that it inherently prevents over-methylation to form quaternary ammonium salts, as the tertiary amine product cannot form a new iminium ion.[2]
Advantages:
-
Robust and high-yielding for a wide range of substrates.
-
Avoids the use of toxic alkylating agents like methyl iodide.
-
Does not typically lead to racemization of chiral amines.[2]
Limitations:
-
Requires excess reagents and elevated temperatures.
-
Can be challenging for anilines bearing electron-withdrawing groups or sterically hindered substrates.[6][7][8]
Modern Sustainable Methodologies
In recent years, a strong emphasis has been placed on developing greener and more atom-economical N-methylation protocols. These methods often employ non-toxic, readily available C1 sources and catalytic systems.
N-Methylation using Methanol: The "Borrowing Hydrogen" Approach
Methanol has emerged as an attractive, sustainable C1 source for N-methylation.[9][10] This transformation is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium, via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[11][12]
Mechanism and Rationale: The catalyst first dehydrogenates methanol to form formaldehyde in situ. The aniline then condenses with the formaldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. The only byproduct of this elegant cycle is water, making it a highly atom-economical process.[13]
Catalytic Systems:
-
Ruthenium Complexes: Cyclometalated ruthenium complexes have demonstrated high efficiency for the N-methylation of anilines with methanol under mild conditions.[11][14]
-
Iridium Complexes: N-heterocyclic carbene (NHC)-iridium catalysts are also highly effective and can be recycled multiple times without significant loss of activity.[15][16]
Advantages:
-
High atom economy, with water as the only byproduct.[13]
-
Utilizes a renewable and inexpensive C1 source.
Dimethyl Carbonate (DMC): A Green Methylating Agent
Dimethyl carbonate (DMC) is a non-toxic and biodegradable reagent that serves as an excellent alternative to traditional methylating agents like methyl halides and dimethyl sulfate.[17]
Mechanism and Rationale: The N-methylation with DMC can proceed via different pathways depending on the catalyst and reaction conditions. In the presence of catalysts like zeolites, DMC can selectively mono-N-methylate anilines.[17][18] The reaction is believed to involve the formation of a carbamate intermediate, which then undergoes methylation and subsequent decarboxylation.
Advantages:
-
Environmentally benign and non-toxic methylating agent.[17]
-
High selectivity for mono-N-methylation can be achieved, particularly with zeolite catalysts.[17][18]
-
Can be used for a wide range of functionalized anilines.[18]
Carbon Dioxide (CO2) as a C1 Source
The utilization of carbon dioxide, a greenhouse gas, as a C1 feedstock for chemical synthesis is a highly desirable goal in green chemistry. Several catalytic systems have been developed for the N-methylation of anilines using CO2 in the presence of a reducing agent.[19][20]
Mechanism and Rationale: The reaction typically involves the reduction of CO2 to a formic acid or formaldehyde equivalent, which then participates in a reductive amination pathway. Common reducing agents include hydrosilanes or molecular hydrogen.[20][21]
Catalytic Systems:
-
Lanthanum Complexes: Lanthanide complexes have shown excellent activity for the N-methylation of anilines with CO2 and phenylsilane.[22][23]
-
Cobalt Catalysts: Cobalt-based catalytic systems can efficiently promote the N-methylation of anilines with CO2 and H2.[19][24]
Advantages:
-
Utilizes a renewable and abundant C1 source.
-
Contributes to CO2 valorization.
-
Can be highly selective for N,N-dimethylation.[19]
Data Presentation: Comparison of N-Methylation Protocols
| Method | Methyl Source | Reducing Agent | Typical Catalyst | Key Advantages | Key Limitations | Selectivity |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | None (Stoichiometric) | Robust, high-yielding, avoids quaternization.[1][2] | Requires excess reagents, harsh conditions.[6] | Typically leads to di-methylation of primary anilines. |
| "Borrowing Hydrogen" | Methanol | In situ from Methanol | Ru, Ir complexes.[11][15] | High atom economy, sustainable C1 source.[13] | Requires transition metal catalyst. | Can be tuned for mono- or di-methylation.[10] |
| Dimethyl Carbonate | Dimethyl Carbonate | None | Zeolites, Onium Salts.[18][25] | Green methylating agent, high mono-selectivity.[17] | May require elevated temperatures and pressures.[26] | Excellent for mono-methylation.[18] |
| CO2 Reduction | Carbon Dioxide | Hydrosilanes, H2 | La, Co, Ni complexes.[19][22][27] | CO2 utilization, sustainable. | Requires a reducing agent and catalyst.[21] | Can be selective for mono- or di-methylation.[19][27] |
Experimental Protocols
Protocol 1: Eschweiler-Clarke N,N-Dimethylation of Aniline
This protocol describes a general procedure for the N,N-dimethylation of aniline.
Materials:
-
Aniline (1.0 eq)
-
Formaldehyde (37 wt% in H2O, 5.0 eq)
-
Formic acid (88%, 5.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq).
-
Add formic acid (5.0 eq) to the flask, followed by the slow addition of formaldehyde solution (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Safety Precautions: Formaldehyde and formic acid are corrosive and should be handled in a well-ventilated fume hood.
Protocol 2: Ruthenium-Catalyzed N-Monomethylation of a Substituted Aniline with Methanol
This protocol provides a general method for the selective mono-N-methylation of anilines using a ruthenium catalyst.[13]
Materials:
-
Substituted aniline (1.0 eq)
-
(DPEPhos)RuCl2(PPh3) catalyst (0.5 mol%)[13]
-
Cesium carbonate (Cs2CO3, 0.5 eq)[13]
-
Anhydrous methanol
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the substituted aniline (1.0 eq), (DPEPhos)RuCl2(PPh3) catalyst (0.5 mol%), and cesium carbonate (0.5 eq).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., Argon) three times.
-
Add anhydrous methanol via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 140 °C for 12 hours.[13]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired N-methylaniline product.[13]
Causality Behind Experimental Choices: The use of a weak base like cesium carbonate is crucial for achieving high selectivity.[13] The inert atmosphere prevents the oxidation of the catalyst and reagents.
Visualization of Key Processes
Workflow for Catalytic N-Methylation
Caption: General experimental workflow for catalytic N-methylation of anilines.
Mechanism of "Borrowing Hydrogen" N-Methylation
Caption: Simplified mechanism of N-methylation via the "Borrowing Hydrogen" pathway.
Conclusion and Future Outlook
The N-methylation of substituted anilines is a cornerstone transformation in organic synthesis. While classical methods like the Eschweiler-Clarke reaction remain valuable, the field is rapidly advancing towards more sustainable and efficient catalytic protocols. The use of methanol, dimethyl carbonate, and carbon dioxide as C1 sources represents a significant step forward in green chemistry. Future research will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant metals, and the expansion of these methodologies to more complex and challenging substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chimia.ch [chimia.ch]
- 7. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. matilda.science [matilda.science]
- 10. researchgate.net [researchgate.net]
- 11. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. iris.unive.it [iris.unive.it]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Tuneable reduction of CO2 – organocatalyzed selective formylation and methylation of amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Collection - NâMethylation of Aniline Derivatives with CO2 and Phenylsilane Catalyzed by Lanthanum Hydridotriarylborate Complexes bearing a Nitrogen Tridentate Ligand - ACS Catalysis - Figshare [acs.figshare.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. dspace.mit.edu [dspace.mit.edu]
- 27. pubs.acs.org [pubs.acs.org]
Gas chromatography (GC) protocols for aniline derivative analysis
An Application Note on Gas Chromatography Protocols for the Analysis of Aniline and its Derivatives
Introduction: The Analytical Imperative for Aniline Derivatives
Aniline and its derivatives are foundational chemical intermediates, indispensable in the synthesis of a vast array of industrial and consumer products, including dyes, pharmaceuticals, polymers, and agrochemicals.[1][2][3] However, their utility is shadowed by significant toxicological concerns. Many aniline derivatives are classified as toxic and are suspected carcinogens, leading to their presence as critical environmental pollutants.[2][4] This necessitates robust, sensitive, and reliable analytical methods for their monitoring in diverse matrices, from environmental water and soil to biological fluids.[3][5]
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS) or selective detectors, stands as a premier technique for the separation, identification, and quantification of these compounds.[2][3][6] The analytical journey, however, is not without its challenges. The inherent polarity of the primary or secondary amine functional group can lead to significant chromatographic issues, including poor peak shape (tailing) and irreversible adsorption onto the analytical column, compromising both sensitivity and accuracy.[1][2]
This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of two primary GC-based workflows for aniline derivative analysis. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach. We will delve into:
-
Direct GC Analysis: A straightforward method suitable for less polar derivatives or when analyte concentrations are high.
-
GC Analysis via Derivatization: A powerful technique to overcome the challenges of polarity, enhance volatility, and significantly improve chromatographic performance and sensitivity.
Method 1: Direct Gas Chromatography Analysis
Direct injection is the most expedient approach for analyzing aniline derivatives. It is particularly effective for samples with relatively clean matrices and for derivatives that are less polar and more thermally stable. The success of this method hinges critically on meticulous optimization of the chromatographic system to mitigate the adsorptive effects of the amine group.
Causality of Direct Analysis Challenges
The lone pair of electrons on the nitrogen atom of the amine group makes it a strong hydrogen bond acceptor. This property causes interactions with active sites (e.g., residual silanols) on the GC column's stationary phase and the inlet liner. This interaction is the primary cause of peak tailing, where the backside of the chromatographic peak is elongated, leading to poor resolution and inaccurate integration. In severe cases, it can cause irreversible adsorption, resulting in a partial or complete loss of the analyte signal.
Protocol 1: Direct Analysis of Aniline Derivatives by GC-NPD/MS
This protocol is optimized for the direct quantification of aniline derivatives in a prepared organic extract.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: To isolate the aniline derivatives from an aqueous matrix (e.g., groundwater, wastewater) and concentrate them into an organic solvent suitable for GC injection. The pH adjustment is a critical step to ensure the analytes are in their neutral, non-ionized form.
-
Procedure:
-
Collect 1 L of the aqueous sample in a 2 L separatory funnel.
-
Spike with appropriate internal standards and surrogates.
-
Adjust the sample pH to >11 using 1.0 M Sodium Hydroxide (NaOH).[2][4] This converts aniline salts to their free base form, maximizing extraction efficiency.
-
Add 60 mL of methylene chloride to the funnel. Shake vigorously for 2 minutes, venting frequently to release pressure.
-
Allow the organic and aqueous layers to separate. Drain the lower organic layer into a collection flask.
-
Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining all organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1-2 mL using a Kuderna-Danish apparatus.
-
Perform a solvent exchange into toluene just prior to the final concentration step for compatibility with the GC system.[4]
-
Adjust the final volume to 1.0 mL under a gentle stream of nitrogen. The sample is now ready for GC analysis.
-
2. Gas Chromatography & Detection
-
Instrumentation & Conditions: The following table outlines the recommended starting parameters. These should be optimized for the specific analytes of interest.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| GC System | Gas Chromatograph with Split/Splitless Inlet | Standard configuration for capillary GC. |
| Column | Mid-polarity fused silica capillary column, e.g., 5% Phenyl Methylpolysiloxane (DB-5, HP-5ms). Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness. | A 5% phenyl phase provides a good balance of selectivity for aromatic compounds while being robust.[7] For highly polar amines, a specially deactivated column (e.g., base-deactivated) or a wax column may yield better peak shapes.[8][9] |
| Inlet Liner | Deactivated, single-taper splitless liner with glass wool. | A deactivated liner is critical to minimize analyte adsorption in the hot inlet, which is a common source of peak tailing and analyte loss. |
| Inlet Temp. | 250 °C | Hot enough to ensure rapid volatilization of analytes without causing thermal degradation of thermolabile derivatives.[10] |
| Injection Mode | Splitless (1 µL injection) | For trace analysis to ensure maximum transfer of analyte onto the column. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. | Inert carrier gas. Constant flow mode provides more stable retention times than constant pressure mode, especially with temperature programming. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min). | This is a typical starting program. The initial temperature and ramp rate must be optimized to achieve separation of all target analytes. |
| Detector | Option A: Nitrogen-Phosphorus Detector (NPD) Temp: 300 °C Option B: Mass Spectrometer (MS) Transfer Line: 280 °C, Ion Source: 230 °C, Scan Mode: 45-450 amu | NPD: Highly selective and sensitive for nitrogen-containing compounds, making it ideal for aniline analysis in complex matrices as recommended by U.S. EPA Method 8131.[4][11] MS: Provides definitive identification through mass spectra and high sensitivity, especially in Selected Ion Monitoring (SIM) mode.[2] |
Workflow for Direct GC Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for the Analysis of Aromatic Amines by Liquid Chromatography-Mass Spectrometry (LC/MS/MS)
<
Abstract
This document provides a comprehensive guide to the sensitive and selective analysis of aromatic amines using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). Aromatic amines are a class of compounds with significant industrial applications but also notable health concerns, including carcinogenic properties for some members of this class.[1][2] Their detection at trace levels is crucial in various matrices, including food contact materials, textiles, environmental samples, and biological fluids. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth protocols and the scientific rationale behind the methodological choices. We will explore the entire analytical workflow, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis, with a focus on achieving robust and reliable results.
Introduction: The Analytical Imperative for Aromatic Amines
Primary Aromatic Amines (PAAs) are chemical compounds characterized by an amino group attached to an aromatic ring. They serve as precursors in the synthesis of a vast array of products, including azo dyes, polyurethanes, pesticides, and pharmaceuticals.[3][4] However, the potential for these compounds to migrate from consumer products, such as food packaging, cooking utensils, and textiles, into food and onto skin raises significant safety concerns.[1][4][5][6] Regulatory bodies worldwide, including the European Commission and the U.S. Food and Drug Administration (FDA), have established stringent limits on the presence of specific aromatic amines in consumer goods to mitigate potential health risks.[2][5][7][8]
LC/MS/MS has emerged as the premier analytical technique for the determination of aromatic amines due to its exceptional sensitivity, selectivity, and versatility.[3][5][9] Unlike traditional methods like Gas Chromatography (GC), LC/MS/MS often does not require derivatization, simplifying sample preparation and reducing analysis time.[3][5] The specificity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the unequivocal identification and quantification of target analytes even in complex matrices.[3][10][11]
This application note will provide a detailed, step-by-step protocol for the analysis of a panel of regulated aromatic amines, grounded in established scientific principles and validated methodologies.
The Analytical Workflow: A Conceptual Overview
The successful analysis of aromatic amines by LC/MS/MS is a multi-stage process. Each step is critical for achieving the required sensitivity, accuracy, and reproducibility. The following diagram illustrates the typical workflow:
Caption: A generalized workflow for the LC/MS/MS analysis of aromatic amines.
Experimental Protocols
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is dictated by the matrix and the specific aromatic amines of interest. The primary goal is to efficiently extract the analytes while minimizing matrix interference.
Protocol 3.1.1: Migration Testing from Food Contact Materials (e.g., Cooking Utensils)
This protocol is based on established European Union guidelines for testing the migration of chemical substances from food contact materials.[5][12]
-
Rationale: To simulate the transfer of aromatic amines from a utensil to food during cooking, a food simulant is used under controlled temperature and time conditions. 3% acetic acid is a common food simulant for acidic foods.[5][12]
-
Step-by-Step Protocol:
-
Cut the sample (e.g., a nylon kitchen utensil) into small pieces (approximately 1-2 cm²).[12]
-
Submerge a known weight (e.g., 10 g) of the sample pieces in a sufficient volume of 3% (w/v) aqueous acetic acid solution in a sealed, inert container.[5][12]
-
Incubate the container at a specified temperature and duration to simulate cooking (e.g., 100°C for 2 hours).[5][12]
-
After incubation, allow the solution to cool to room temperature.
-
Transfer a precise volume of the food simulant extract into a volumetric flask.
-
Add an internal standard (e.g., aniline-d5) to a final concentration of 20 µg/kg to correct for matrix effects and variations in instrument response.[5]
-
Filter the extract through a 0.2 µm syringe filter into an autosampler vial for LC/MS/MS analysis.[5]
-
Protocol 3.1.2: Extraction from Textiles (Azo Dye Cleavage)
This protocol involves the reductive cleavage of azo dyes to release the constituent aromatic amines.[6]
-
Rationale: Azo dyes themselves are not always directly analyzed. Instead, they are chemically reduced to break the azo bond (-N=N-) and liberate the primary aromatic amines from which they were synthesized. Sodium dithionite is a common reducing agent for this purpose.[6][13][14][15]
-
Step-by-Step Protocol:
-
Cut the textile sample into small pieces and weigh approximately 1 g into a reaction vessel.[6]
-
Add 17 mL of a pre-heated (70°C) 0.06 M citrate buffer solution (pH 6.0) to the vessel.[6]
-
Immediately add 3 mL of a freshly prepared 200 mg/mL sodium dithionite solution.[6]
-
Seal the vessel and incubate at 70°C for 30 minutes with occasional shaking.[6]
-
After the reaction, rapidly cool the vessel in an ice bath.
-
Perform a liquid-liquid extraction (LLE) by adding a suitable organic solvent (e.g., methyl-tert-butyl ether) and shaking vigorously.
-
Collect the organic layer, which now contains the extracted aromatic amines.
-
The extract may be concentrated and reconstituted in the initial mobile phase for analysis.
-
Liquid Chromatography: Achieving Optimal Separation
The chromatographic separation of aromatic amines can be challenging due to their similar structures and polarities. The choice of column and mobile phase is critical for resolving isomers and ensuring good peak shapes.
Protocol 3.2.1: Reversed-Phase LC Method
-
Rationale: Reversed-phase chromatography is the most common approach for separating aromatic amines. A C18 column is often a good starting point, but for better retention and separation of polar and isomeric amines, a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can be advantageous.[5] The mobile phase is typically a mixture of water and an organic solvent (methanol or acetonitrile) with an acidic modifier (e.g., formic acid) to ensure the amines are in their protonated form for good peak shape and ionization efficiency.[12]
-
Instrumentation:
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Methanol with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) %B 0.0 10 8.0 95 9.0 95 9.1 10 | 12.0 | 10 |
Mass Spectrometry: Sensitive and Selective Detection
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification of aromatic amines.
Protocol 3.3.1: MS/MS Parameters
-
Rationale: In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) for each analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the target analyte.[3] Using at least two MRM transitions per compound (one for quantification and one for qualification) provides a high degree of confidence in the identification.[5][10][11][16]
-
Instrumentation:
-
Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode[16]
-
-
Optimized Source Parameters:
Parameter Value Gas Temperature 350°C[5] Gas Flow 10 L/min[5] Nebulizer Pressure 30 psi[5] Sheath Gas Temp 300°C[5] Sheath Gas Flow 10 L/min[5] | Capillary Voltage | 2500 V[5] |
-
Analyte-Specific MRM Transitions: The following table provides examples of optimized MRM parameters for a selection of common aromatic amines. It is crucial to optimize these parameters on the specific instrument being used.[3][5][16]
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (V) |
| Aniline | 94.0 | 77.0 | 66.0 | 15 |
| o-Toluidine | 108.1 | 91.1 | 77.1 | 18 |
| 4-Chloroaniline | 128.0 | 93.0 | 65.0 | 25 |
| 2,4-Toluenediamine | 123.1 | 106.1 | 77.1 | 20 |
| 4,4'-Methylenedianiline | 199.1 | 106.1 | 182.1 | 24 |
Data Analysis and Method Validation
Quantification
Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then calculated from this curve.
Method Validation
A robust LC/MS/MS method must be validated to ensure its performance characteristics are suitable for the intended application. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should typically be >0.99.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For food contact materials, LOQs in the range of 0.1 to 1.0 ng/mL are often achievable and necessary to meet regulatory requirements.[3][17] European regulations for some PAAs require a detection limit of 0.002 mg/kg in food or food simulant.[2][7]
-
Accuracy and Precision: Accuracy is assessed by recovery studies in spiked matrix samples, with typical acceptance criteria of 80-120%. Precision, measured as the relative standard deviation (RSD), should generally be <15%.[3][17][18]
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analyte. This can be evaluated by comparing the response of an analyte in a pure solvent standard to its response in a post-extraction spiked matrix sample.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is largely ensured by the use of MRM.
Conclusion
The LC/MS/MS methodology detailed in this application note provides a robust, sensitive, and selective approach for the analysis of aromatic amines in a variety of matrices. The key to success lies in a thorough understanding of the entire analytical workflow, from appropriate sample preparation to optimized chromatographic and mass spectrometric conditions. By following these protocols and adhering to rigorous method validation, researchers and scientists can confidently generate high-quality data to ensure product safety and regulatory compliance.
References
- 1. Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS [thermofisher.com]
- 2. Testing Primary Aromatic Amines in Food Packaging [intertek.com]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. thepsci.eu [thepsci.eu]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. Determination of Aromatic Amines Released from Azo Dyes in Paper Packaging by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. sciex.com [sciex.com]
- 17. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of 2,4,6-Trichloroaniline from 2,4-Dichloroaniline
Abstract
This document provides a comprehensive guide for the synthesis of 2,4,6-trichloroaniline, a key intermediate in the manufacturing of fungicides, azo dyes, and other industrially significant chemicals.[1][2] The protocol details the electrophilic chlorination of 2,4-dichloroaniline. Emphasis is placed on the mechanistic underpinnings of the reaction, safety protocols, and detailed analytical procedures for the characterization of the final product. This guide is intended for researchers and professionals in the fields of chemical synthesis and drug development.
Introduction and Significance
2,4,6-Trichloroaniline (TCA) is a chlorinated aromatic amine of significant industrial importance. It serves as a precursor for the synthesis of various organic compounds, including but not limited to, fungicides, mono-azo dyestuffs, and hexachlorodiphenyl urea.[2] While industrial production often utilizes aniline as the starting material due to its low cost and the activating nature of the amino group, this guide focuses on the targeted chlorination of 2,4-dichloroaniline.[1] This specific conversion is often relevant in scenarios where 2,4-dichloroaniline is a readily available starting material or a byproduct of other processes.
The synthesis of TCA is not without its challenges, primarily related to the hazardous nature of the reagents and the potential for byproduct formation. Therefore, a thorough understanding of the reaction mechanism and strict adherence to safety protocols are paramount. This document aims to provide the necessary expertise and a self-validating protocol to ensure a successful and safe synthesis.
Mechanistic Insights: Electrophilic Aromatic Substitution
The conversion of 2,4-dichloroaniline to 2,4,6-trichloroaniline proceeds via an electrophilic aromatic substitution (SEAr) reaction. The core principles of this mechanism are outlined below:
-
Activation of the Aromatic Ring: The amino group (-NH₂) in 2,4-dichloroaniline is a strongly activating, ortho-, para-directing group.[3][4] It donates electron density to the benzene ring through resonance, increasing the nucleophilicity of the ortho and para positions. In 2,4-dichloroaniline, the positions ortho and para to the amino group are already substituted with chlorine atoms. The remaining unsubstituted position is the other ortho position (position 6).
-
Generation of the Electrophile: The chlorinating agent, typically chlorine gas (Cl₂) or a precursor, is polarized by a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or can react directly with the highly activated aniline derivative.[5] This polarization generates a potent electrophile (Cl⁺).
-
Nucleophilic Attack: The electron-rich aromatic ring of 2,4-dichloroaniline attacks the electrophilic chlorine atom. This attack preferentially occurs at the vacant ortho position (position 6) due to the directing effect of the amino group. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.[6]
-
Deprotonation and Aromatization: A weak base, such as the counter-ion of the catalyst or a solvent molecule, removes a proton from the carbon atom bearing the new chlorine atom. This restores the aromaticity of the ring, yielding the final product, 2,4,6-trichloroaniline.
The overall reaction is facile due to the strong activation provided by the amino group.[1]
Safety and Hazard Management
2,4,6-Trichloroaniline and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.
Hazard Profile:
| Compound | Key Hazards |
| 2,4,6-Trichloroaniline | Toxic if swallowed, in contact with skin, or if inhaled.[7][8] May cause damage to organs through prolonged or repeated exposure.[7][8] Irritant to skin and eyes.[9] Very toxic to aquatic life with long-lasting effects.[8] |
| 2,4-Dichloroaniline | Toxic by inhalation, ingestion, and skin absorption. Potential carcinogen. |
| Chlorine Gas | Highly toxic and corrosive. Severe respiratory irritant. |
| Sulfuryl Chloride | Corrosive and toxic. Reacts violently with water. |
| Hydrochloric Acid | Corrosive. Causes severe skin burns and eye damage. |
| Organic Solvents | Flammable and may have specific toxicities. |
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.[7][10]
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[10]
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. Have an appropriate spill kit readily available.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[7][8]
Experimental Protocol: Synthesis of 2,4,6-Trichloroaniline
This protocol provides a detailed, step-by-step methodology for the chlorination of 2,4-dichloroaniline.
Reagents and Equipment
| Reagents | Equipment |
| 2,4-Dichloroaniline | Three-necked round-bottom flask |
| Anhydrous Chlorobenzene (or other inert solvent) | Mechanical stirrer |
| Sulfuryl Chloride (SO₂Cl₂) or Chlorine Gas (Cl₂) | Condenser |
| Anhydrous Hydrogen Chloride (HCl) gas | Gas inlet tube |
| Distilled Water | Heating mantle with temperature control |
| Dilute Hydrochloric Acid | Separatory funnel |
| Sodium Bicarbonate (NaHCO₃) solution | Buchner funnel and flask |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Recrystallization Solvent (e.g., Ethanol or Hexanes) | Beakers, Erlenmeyer flasks, graduated cylinders |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 2,4,6-trichloroaniline.
Step-by-Step Procedure
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet tube, dissolve 2,4-dichloroaniline in anhydrous chlorobenzene. The use of an inert organic solvent is crucial to maintain anhydrous conditions.[11]
-
Formation of the Anilinium Salt: Bubble anhydrous hydrogen chloride gas through the solution. This converts the aniline to its hydrochloride salt, which helps to moderate the reaction and prevent oxidation.[11][12]
-
Chlorination: Heat the reaction mixture to the desired temperature (e.g., 90-110°C).[12] Slowly add the chlorinating agent (e.g., sulfuryl chloride or chlorine gas) dropwise or via the gas inlet tube over several hours.[12] The reaction is exothermic, and careful control of the addition rate is necessary to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water, dilute hydrochloric acid to remove any remaining unreacted aniline derivatives, and then with a saturated sodium bicarbonate solution to neutralize any residual acid. Finally, wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,4,6-trichloroaniline can be purified by recrystallization from a suitable solvent such as ethanol or hexanes.[13] Sublimation is also an effective purification method.[12]
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Molar Ratio (2,4-dichloroaniline:chlorinating agent) | 1 : 1.1-1.2 | A slight excess of the chlorinating agent ensures complete conversion of the starting material. |
| Reaction Temperature | 90-110 °C | Elevated temperatures are often required to drive the reaction to completion.[12] |
| Reaction Time | 4-8 hours | Dependent on the specific chlorinating agent and reaction temperature. |
| Expected Yield | 85-95% | High yields are achievable with careful control of reaction conditions. |
Product Characterization
Thorough characterization of the synthesized 2,4,6-trichloroaniline is essential to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₄Cl₃N |
| Molecular Weight | 196.46 g/mol [9] |
| Appearance | White to beige crystalline solid[8] |
| Melting Point | 73-77 °C[14] |
| Boiling Point | 262 °C |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[1][9] |
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for confirming the identity and purity of the product. The mass spectrum will show the characteristic molecular ion peak and fragmentation pattern for 2,4,6-trichloroaniline. GC can also be used to quantify any impurities.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and C-Cl stretching vibrations.
Conclusion
The synthesis of 2,4,6-trichloroaniline from 2,4-dichloroaniline is a well-established electrophilic aromatic substitution reaction. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can achieve a high yield of the desired product. Proper characterization using modern analytical techniques is crucial to ensure the purity and identity of the final compound, which is vital for its subsequent applications in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. testbook.com [testbook.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. echemi.com [echemi.com]
- 11. US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]
- 12. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of 2,4,6-trichloroanisole and Related Compounds in Wines Using ... - Thomas Joseph Evans III - Google 圖書 [books.google.com.hk]
- 17. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Purification of 2,4-Dichloro-N-methylaniline
Welcome to the technical support center for 2,4-Dichloro-N-methylaniline (DCMA). This guide is designed for researchers, chemists, and drug development professionals who require this compound in high purity for their work. Here, we address common challenges and provide in-depth, field-proven methodologies and troubleshooting advice in a direct question-and-answer format.
Section 1: Essential Compound Information & Safety
Before beginning any purification protocol, a thorough understanding of the compound's properties and associated hazards is critical.
Q1: What are the fundamental physical properties and safety hazards of this compound?
A1: this compound is a substituted aniline with the following key characteristics.[1][2][3] Proper handling is paramount due to its significant toxicity.
Table 1: Physical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 35113-88-3 | [1][2] |
| Molecular Formula | C₇H₇Cl₂N | [1][2] |
| Molecular Weight | 176.04 g/mol | [1][2] |
| Appearance | White to pale cream solid/powder | [4] |
| Melting Point | 28-32 °C | [2] |
| GHS Hazard Codes | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) | [1][2] |
| Signal Word | Danger | [2] |
Core Safety Directive: Due to its acute toxicity (H301) and risk of serious eye damage (H318), all manipulations must be conducted in a certified chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles, is mandatory.[2][5] An eyewash station and safety shower must be immediately accessible.
Section 2: Purification Strategy & Method Selection
The choice of purification method is dictated by the nature of the impurities, the required purity level, and the scale of the experiment.
Q2: What are the primary purification methods for this compound, and how do I choose the right one?
A2: The three primary methods for purifying DCMA are Vacuum Distillation, Recrystallization, and Column Chromatography. The selection process can be visualized as follows:
Caption: Decision workflow for selecting a DCMA purification method.
Table 2: Comparison of Purification Methods
| Method | Principle | Best Suited For | Pros | Cons |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Removing non-volatile or high-boiling point impurities. | Excellent for large scales; highly effective for specific impurity profiles. | Not effective for separating isomers or compounds with close boiling points; thermal degradation is a risk. |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Removing small amounts of impurities that have different solubility profiles. | Cost-effective, scalable, can yield very high purity crystals. | Finding a suitable solvent can be challenging; potential for significant product loss in the mother liquor.[6] |
| Column Chromatography | Separation based on differential partitioning between a stationary phase (e.g., silica) and a mobile phase. | Separating structurally similar impurities (e.g., isomers) or complex mixtures. | High resolution, versatile, applicable to a wide range of impurities. | Can be time-consuming and expensive (solvents, stationary phase); product streaking/tailing is a common issue for anilines.[7] |
Section 3: Troubleshooting Guides & Protocols
This section provides detailed protocols and addresses specific issues you may encounter.
Vacuum Distillation
Q3: My DCMA sample is darkening or decomposing during distillation, even under vacuum. What's wrong?
A3: This indicates thermal degradation. The boiling point is likely still too high, or the residence time at high temperature is too long.
-
Improve the Vacuum: Ensure all joints in your distillation setup are perfectly sealed with appropriate vacuum grease. Check your vacuum pump's oil and performance. A lower pressure significantly reduces the required temperature.
-
Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor travels, reducing the time the compound spends at high temperature and preventing heat loss and premature condensation.
-
Ensure Smooth Boiling: Vigorous bumping can superheat portions of the liquid. Use a magnetic stir bar or an ebulliator to ensure smooth, even boiling.
Experimental Protocol: Fractional Vacuum Distillation of DCMA
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short Vigreux column to aid separation. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude DCMA and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system. A typical target pressure is 1-10 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle with a sand bath for uniform temperature distribution.
-
Fraction Collection:
-
Collect a small initial fraction (forerun) that may contain volatile impurities.
-
Carefully monitor the temperature at the distillation head. Collect the main fraction over a narrow, stable temperature range. A patent for a similar compound, 2,4-dichlorotoluene, suggests collecting the main product within a tight 2-3°C window.[8]
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive residues.
-
-
Shutdown: Allow the system to cool completely before slowly reintroducing air.
Recrystallization
Q4: I can't find a good recrystallization solvent for DCMA. It's either too soluble in everything or not soluble enough. What should I do?
A4: This is a common challenge. The ideal solvent should dissolve the DCMA when hot but not when cold, while impurities should remain in solution (or not dissolve at all).
-
Use a Solvent Pair: This is the most effective strategy. Find a "soluble" solvent in which DCMA is highly soluble and a "miscible anti-solvent" in which it is poorly soluble.
-
Procedure: Dissolve the crude DCMA in the minimum amount of the hot "soluble" solvent. Then, add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a drop or two of the "soluble" solvent to redissolve the precipitate and then allow the mixture to cool slowly.
-
Suggested Pairs: Common pairs for anilines include Ethanol/Water, Isopropanol/Hexane, or Toluene/Heptane. You must determine the optimal system and ratios experimentally.
-
Q5: My recrystallization yielded very little product. Where did it go?
A5: Significant product loss is often due to using too much solvent or premature crystallization.
-
Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the mother liquor upon cooling.[6]
-
Slow Cooling: Do not rush the cooling process by immediately placing the flask in an ice bath. Allow it to cool slowly to room temperature first. This encourages the formation of large, pure crystals and minimizes the amount of product that "crashes out" with impurities.
-
Check Mother Liquor: After filtering your crystals, you can try to obtain a second crop by partially evaporating the solvent from the mother liquor and re-cooling, though this crop will likely be less pure.
Column Chromatography
Q6: My DCMA product is streaking badly on the silica gel column, leading to poor separation and low recovery. How do I fix this?
A6: This is the most frequent problem when purifying anilines and other basic compounds on standard silica gel.[7] The amine group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing.
Solution: Neutralize the stationary phase by adding a basic modifier to your eluent.
-
Add Triethylamine (TEA): Incorporate 0.5-1% triethylamine into your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your DCMA to elute with sharp, symmetrical peaks.[7]
-
Use an Alternative: In some cases, a few drops of aqueous ammonia in methanol, which is then added to the main eluent, can also be effective.
-
Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral or basic alumina.[7]
Caption: Troubleshooting logic for amine tailing in column chromatography.
Experimental Protocol: Flash Column Chromatography of DCMA
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35. Remember to add 1% TEA to the TLC developing chamber.
-
Column Packing: Pack a column with silica gel using your chosen eluent (containing 1% TEA). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude DCMA in a minimal amount of the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column under positive pressure (flash chromatography). Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure (rotary evaporation). You may need to co-evaporate with a solvent like toluene to fully remove residual TEA.
Section 4: Purity Assessment
Q7: How can I reliably determine the purity of my final DCMA product?
A7: A combination of chromatographic and spectroscopic methods is recommended for definitive purity analysis.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is an excellent method for assessing purity and detecting volatile impurities.[9][10] The area percentage of the main peak provides a quantitative measure of purity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is also highly effective. It can separate the target compound from non-volatile impurities and is a standard technique for purity assessment in pharmaceutical development.[11][12]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can confirm the structure of the product and detect impurities that contain protons. Integration of the signals can be used for quantification if an internal standard is added.
References
- 1. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 35113-88-3 [sigmaaldrich.com]
- 3. This compound | CAS 35113-88-3 [matrix-fine-chemicals.com]
- 4. 2,4-Dichloro-6-methylaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102234218B - Preparation method of 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
- 10. iiste.org [iiste.org]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize the formation of N,N-dimethylaniline byproducts
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethylaniline. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you minimize the formation of common byproducts, ensuring the highest purity of your target compound.
Understanding the Chemistry of Byproduct Formation
The synthesis of N,N-dimethylaniline (DMA), typically via the N-alkylation of aniline with a methylating agent like methanol, is a well-established but nuanced process. The desired reaction is a consecutive methylation, first forming N-methylaniline (NMA) as an intermediate, which is then further methylated to DMA.[1] However, this sequential reaction is the primary source of common impurities. The key to a high-purity yield lies in understanding and controlling the kinetics and equilibria involved.
The industrial synthesis can be broadly categorized into two main approaches: the liquid-phase method, often using a mineral acid like sulfuric acid as a catalyst under high pressure and temperature, and the gas-phase method, which employs solid catalysts like zeolites or alumina at high temperatures but lower pressures.[2] Both methods are susceptible to byproduct formation if not carefully optimized.
Major Byproduct Classes
-
Under-methylation (N-methylaniline): The most common impurity, resulting from the incomplete conversion of the NMA intermediate to DMA.[3][4]
-
Over-methylation (N,N,N-Trimethylanilinium Salts): Excess methylation of the desired DMA product leads to the formation of a quaternary ammonium salt.[1][5]
-
C-Alkylation (Ring Alkylation): Under certain catalytic conditions, particularly with catalysts that have strong acid sites, the methyl group can attack the aromatic ring, leading to isomers of toluidine.[6]
-
Starting Material Carryover: Residual, unreacted aniline in the final product mixture.[3]
Below is a diagram illustrating the primary reaction pathway and the formation of key byproducts.
References
Technical Support Center: Optimizing Reaction Conditions for Selective Aniline Methylation
Introduction: The Challenge of Precision in Aniline Methylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of selective aniline methylation. N-methylated anilines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] While seemingly a straightforward transformation, achieving high selectivity for the mono-methylated product over the di-methylated analog, while avoiding common side reactions, presents a significant synthetic challenge. This difficulty arises primarily because the product of the initial reaction, N-methylaniline, is often more nucleophilic than the starting aniline, predisposing the reaction toward over-methylation.[3]
This document provides a structured, in-depth resource in a question-and-answer format to address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to troubleshoot effectively and optimize your reaction conditions for success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the key variables in aniline methylation.
Q1: What are the primary strategies for methylating anilines? A1: Aniline methylation is typically approached using several classes of methylating agents and catalyst systems. The most common methods include:
-
Reductive Amination: Using formaldehyde as the C1 source, followed by a reducing agent. This classic method can be effective but often suffers from the use of toxic formaldehyde.[1]
-
Hydrogen Autotransfer (or Borrowing Hydrogen): This is a modern, greener approach that uses methanol as the methylating agent.[2][4] A transition metal catalyst (commonly Ru or Ir) temporarily "borrows" hydrogen from methanol to form an aldehyde in situ, which then reacts with the aniline before the hydrogen is returned to reduce the resulting imine.[4][5][6]
-
Use of Dimethyl Carbonate (DMC): DMC is an inexpensive and environmentally friendly methylating reagent.[7] It can provide excellent selectivity for mono-methylation, often through an in situ protection/deprotection pathway involving a carbamate intermediate.[7][8]
-
Classical N-Alkylation: Using methyl halides (e.g., methyl iodide). These reagents are highly reactive but are also toxic and can lead to poor selectivity and the formation of quaternary ammonium salts.[3]
Q2: Why is achieving high mono-methylation selectivity so difficult? A2: The primary challenge lies in the relative nucleophilicity of the species in the reaction mixture. The desired product, a secondary amine (N-methylaniline), is generally more electron-rich and thus more nucleophilic than the starting primary amine (aniline).[3] Consequently, the N-methylaniline can compete with the remaining aniline for the methylating agent, leading to the formation of the N,N-dimethylaniline byproduct. Controlling this secondary reaction is the key to selective mono-methylation.
Q3: What are the most critical parameters to control for optimizing selectivity? A3: Several parameters must be carefully balanced:
-
Choice of Methylating Agent: Less reactive agents like dimethyl carbonate (DMC) often yield better mono-selectivity than highly reactive agents like methyl iodide.[3][7]
-
Catalyst System: The catalyst dictates the reaction mechanism. For instance, certain ruthenium or iridium complexes are explicitly designed for selective mono-methylation via hydrogen autotransfer.[4][9] Heterogeneous catalysts like zeolites can also be tuned for selectivity.[8][10]
-
Reaction Temperature: Lowering the reaction temperature can often favor mono-alkylation, as the activation energy for the second methylation step may be higher.[3]
-
Stoichiometry: Using a stoichiometric excess of aniline relative to the methylating agent increases the statistical probability of the methylating agent reacting with the more abundant aniline.[3]
-
Choice of Base: The type and amount of base can be crucial, with requirements ranging from strong bases like KOtBu to milder ones like Cs₂CO₃ or NaOH, depending on the catalytic system.[4][11]
Section 2: Troubleshooting Guide
This guide is structured by common experimental problems. Each answer explains the underlying chemical principles and provides actionable solutions.
Problem Area 1: Low or No Conversion
Q: My N-methylation reaction is not proceeding, or the conversion is very low. What are the common causes? A: Low or no conversion can stem from several factors related to your catalyst, reagents, or conditions.
-
Cause 1: Inactive Catalyst. The catalyst may be deactivated by improper handling (e.g., exposure to air for air-sensitive catalysts) or poisoned by impurities in the aniline or solvent.
-
Solution: Ensure your catalyst is handled under the recommended atmosphere (e.g., an inert gas like argon or nitrogen).[5] Consider purifying your aniline starting material, which can harbor oxidation products or sulfur-containing impurities.[12] Distillation from zinc dust can remove such impurities.[12]
-
-
Cause 2: Inappropriate Reaction Temperature. Many modern methylation reactions are optimized for a specific temperature window.
-
Solution: Verify the optimal temperature for your specific catalyst system. For example, some cyclometalated ruthenium complexes for hydrogen autotransfer reactions work efficiently at mild temperatures like 60 °C, and lower temperatures may result in no reaction.[4][11] Conversely, some heterogeneous catalysts may require temperatures of 160 °C or higher to become active.[13]
-
-
Cause 3: Incorrect or Absent Base. Many catalytic cycles, particularly in hydrogen autotransfer reactions, require a base to facilitate key steps like amine deprotonation or catalyst activation.
-
Solution: The choice of base is not universal. Review literature for your specific catalyst system. Some protocols require a strong base like potassium tert-butoxide (KOtBu), while others are optimized with weaker inorganic bases like cesium carbonate (Cs₂CO₃) or even sodium hydroxide (NaOH).[4][11] The absence of a required base will likely halt the reaction.
-
-
Cause 4: Solvent Inhibition. The solvent can play a more active role than just dissolving the reactants, especially with heterogeneous catalysts.
-
Solution: Be mindful of solvent choice. For example, in zeolite-catalyzed reactions, highly polar coordinating solvents like DMF can competitively adsorb to the active sites on the catalyst surface, preventing the aniline from reacting.[14] If using a heterogeneous catalyst, consider switching to a less polar, non-coordinating solvent like xylene or toluene.[14]
-
Problem Area 2: Poor Selectivity (Over-methylation)
Q: I am observing significant amounts of the di-methylated product (N,N-dimethylaniline). How can I improve the selectivity for mono-methylation? A: This is the most common challenge in aniline methylation. The key is to disfavor the second methylation event.
-
Strategy 1: Optimize Stoichiometry and Reagent Addition.
-
Explanation: By Le Châtelier's principle, increasing the concentration of one reactant (aniline) will favor its consumption.
-
Action: Use a molar excess of aniline relative to the methylating agent (a 2:1 or 3:1 ratio is a good starting point).[3] If experimentally feasible, consider the slow addition of the methylating agent to the reaction mixture to maintain its low concentration, further favoring reaction with the more abundant aniline.
-
-
Strategy 2: Change the Methylating Agent.
-
Explanation: The reactivity of the methylating agent is paramount. Highly reactive agents do not differentiate well between the primary and the more nucleophilic secondary amine.
-
Action: Switch to a "greener" and more selective methylating agent like dimethyl carbonate (DMC). DMC often reacts via an initial carbamate formation, which effectively protects the nitrogen from over-methylation until a second, slower methylation step occurs on the carbamate itself.[7] This two-step, in situ protection/deprotection mechanism is highly effective for achieving mono-selectivity.[7]
-
-
Strategy 3: Adjust Reaction Temperature and Time.
-
Explanation: The second methylation to form the tertiary amine may have a higher activation energy than the first.
-
Action: Systematically lower the reaction temperature.[3] Additionally, monitor the reaction over time using GC or TLC. Shorter reaction times may yield a higher ratio of the mono-methylated product before significant over-methylation occurs.
-
-
Strategy 4: Employ a Continuous Flow System.
-
Explanation: Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can minimize byproduct formation.
-
Action: If available, transitioning the reaction to a continuous flow reactor can significantly enhance selectivity. The ability to operate at superheated temperatures for very short residence times can favor the desired product.[7] This has been shown to be highly effective for selective N-monomethylation using DMC.[7]
-
Caption: A decision-making workflow for troubleshooting poor mono-methylation selectivity.
Problem Area 3: Formation of Side Products
Q: My reaction is forming significant C-alkylated side products (e.g., toluidines). How can I suppress this? A: C-alkylation is a competing reaction pathway where the methyl group attaches to the aromatic ring instead of the nitrogen atom.
-
Explanation: This side reaction is particularly prevalent when using acidic catalysts, such as certain types of zeolites (e.g., HY).[10][15] The mechanism often involves the formation of an N-methylanilinium ion, which can then undergo an isomerization to place the methyl group on the ring.[10][15]
-
Solution 1: Change the Catalyst. Avoid strongly acidic catalysts if C-alkylation is a problem. Opt for catalysts that operate under basic or neutral conditions, such as many of the homogeneous ruthenium and iridium systems used for hydrogen autotransfer.[4][5] If using zeolites, switching to a basic zeolite may suppress the isomerization pathway.[10][15]
-
Solution 2: Lower the Reaction Temperature. High temperatures can promote the rearrangement of N-alkylated products to C-alkylated products.[3] Running the reaction at the lowest possible temperature that still affords a reasonable conversion rate can significantly improve selectivity.
Q: How are electron-donating or electron-withdrawing groups on the aniline ring expected to affect the reaction? A: The electronic nature of the aniline substrate significantly impacts its reactivity.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally more reactive.[9][16] This can sometimes lead to a higher propensity for over-methylation, requiring more careful control of reaction conditions.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the nucleophilicity of the nitrogen, making the aniline less reactive.[4][16] Reactions with these substrates may require more forcing conditions, such as higher temperatures, higher catalyst loading, or longer reaction times to achieve good conversion.[4] For example, methylating 4-nitroaniline is often more challenging than methylating aniline itself.[4]
Section 3: Key Experimental Protocols
Here we provide detailed, self-validating protocols for two highly effective and selective methylation methods.
Protocol 1: Ruthenium-Catalyzed Selective Mono-N-Methylation with Methanol
This protocol is based on the hydrogen autotransfer methodology, which is valued for its use of an inexpensive and green methylating agent.[4][5]
Objective: To synthesize N-methylaniline from aniline with high selectivity using a homogeneous ruthenium catalyst.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
(DPEPhos)RuCl₂(PPh₃) or similar Ru-catalyst (0.5 mol %, 0.005 equiv)[5]
-
Cesium Carbonate (Cs₂CO₃) (0.5 mmol, 0.5 equiv)[5]
-
Anhydrous Methanol (1-2 mL)
-
10 mL Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 10 mL Schlenk tube, add the Ru-catalyst (0.5 mol %), cesium carbonate (0.5 equiv), and a magnetic stir bar.
-
Seal the tube, and purge with an inert gas (Argon) for 5-10 minutes.
-
Under a positive pressure of inert gas, add anhydrous methanol (1 mL) followed by aniline (1.0 mmol).
-
Seal the tube tightly and place it in a preheated oil bath at the catalyst's optimal temperature (e.g., 60-140 °C, depending on the specific Ru-catalyst used).[4][5]
-
Stir the reaction for the recommended time (e.g., 12-24 hours).[4][5]
-
Monitor the reaction progress by taking aliquots and analyzing via GC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the pure N-methylaniline product.[5]
Caption: Simplified mechanism of N-methylation via a Ruthenium-catalyzed hydrogen autotransfer pathway.
Protocol 2: Selective Mono-N-Methylation with Dimethyl Carbonate (DMC) in Continuous Flow
This protocol leverages the selectivity of DMC and the precise control of a flow chemistry system.[7]
Objective: To synthesize N-monomethylanilines from primary anilines with high selectivity using DMC in a continuous flow reactor.
Materials & Equipment:
-
A continuous flow chemistry system (e.g., Vapourtec E-series) with pumps, a heated reactor coil, and a back-pressure regulator (BPR).[7]
-
Stock Solution A: Primary aniline (e.g., 4-chloroaniline, 2 M in NMP).
-
Stock Solution B: Dimethyl Carbonate (DMC, 6 M in NMP).
-
Stock Solution C: Base (e.g., DBU, 3 M in NMP).
Procedure:
-
Set up the continuous flow system with a suitable reactor (e.g., 10 mL stainless steel tubing).[7]
-
Set the back-pressure regulator to maintain a pressure high enough to keep solvents in the liquid phase at the reaction temperature (e.g., 10-15 bar).
-
Set the reactor temperature (e.g., 250 °C). Caution: High temperatures and pressures should only be used with appropriate equipment and safety measures.[7]
-
Pump the three stock solutions into a T-mixer at flow rates calculated to achieve the desired residence time in the reactor.
-
Allow the system to equilibrate for at least 1.5 times the residence time before collecting the product.[7]
-
The exiting reaction stream is cooled and collected.
-
The product mixture is then worked up and purified, typically by extraction followed by column chromatography.
-
Analyze conversion and selectivity by GC or HPLC using an internal standard.[7][17]
Section 4: Analytical Methods
Q: How can I effectively monitor my reaction's progress and product distribution? A: Proper reaction monitoring is crucial for optimization.
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of the volatile aniline starting material and the appearance of the N-methyl and N,N-dimethyl products. Using an internal standard (e.g., hexadecane or mesitylene) allows for the accurate determination of conversion and yield over time.[4][9]
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive anilines, reverse-phase HPLC with a UV detector is a powerful alternative. A C18 column with an acetonitrile/water mobile phase can effectively separate aniline, N-methylaniline, and N,N-dimethylaniline.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the product ratio in the crude reaction mixture by integrating the distinct signals for the N-H proton and the N-CH₃ protons of the mono- and di-methylated products.[5]
References
- 1. Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ovid.com [ovid.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
- 14. iris.unive.it [iris.unive.it]
- 15. researchgate.net [researchgate.net]
- 16. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 17. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Managing and preventing side reactions during glyoxal cyclization
Welcome to the technical support center for glyoxal-based cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize glyoxal as a key building block for heterocyclic synthesis. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to help you optimize your experiments for higher yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction mixture turned into a brown, insoluble sludge, and my yield is nonexistent. What happened?
A1: This is a classic sign of uncontrolled glyoxal polymerization . Glyoxal, especially in its anhydrous form or in concentrated aqueous solutions, is highly prone to polymerization.[1] In solution, glyoxal exists in equilibrium with its hydrated monomer, dimer, and trimer forms.[1] Under reaction conditions, particularly with changes in concentration, pH, or temperature, these oligomers can rapidly convert into long-chain, insoluble polyacetal structures, resulting in the sludge you observed.
Causality & Prevention:
-
Concentration is Key: The rate of polymerization is highly dependent on the glyoxal concentration. Studies on imidazole synthesis have shown that yields are significantly higher when the initial glyoxal concentration is kept low (e.g., < 0.1 M), as this kinetically favors the desired cyclization pathway over oligomer formation.[2][3][4]
-
Slow Addition Protocol: Instead of adding all the glyoxal at once, a slow, controlled addition via a syringe pump is the most effective strategy. This maintains a low instantaneous concentration of free glyoxal, allowing it to react with your substrate before it has a chance to polymerize.
Protocol: Slow Addition of Glyoxal to Minimize Polymerization
-
Preparation: Prepare a stock solution of your glyoxal reagent (e.g., 40% in water) diluted in the reaction solvent to a suitable concentration (e.g., 1 M).
-
Reaction Setup: Dissolve your primary substrate (e.g., the amine-containing compound) in the reaction solvent in the main reaction vessel.
-
Controlled Addition: Using a syringe pump, add the diluted glyoxal solution to the reaction vessel at a slow, continuous rate (e.g., 0.1-0.5 mL/min, adjust based on reaction scale and kinetics).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The absence of significant precipitate or darkening of the solution is a good indicator that polymerization is being suppressed.
Q2: My reaction is clean, but I'm getting a significant amount of glycolic acid and glyoxylic acid, consuming my starting material. How do I prevent this?
A2: You are observing the Cannizzaro reaction , a characteristic side reaction for aldehydes lacking an alpha-hydrogen, like glyoxal.[5] This base-induced disproportionation reaction involves two molecules of glyoxal reacting to produce one molecule of a carboxylic acid (glyoxylic acid, which can be further oxidized) and one molecule of an alcohol (glycolic acid).[5][6]
Causality & Prevention:
-
pH is the Critical Factor: The Cannizzaro reaction is initiated by the attack of a hydroxide ion on a carbonyl group.[5][7] The reaction rate becomes significant under basic conditions (typically pH > 9). Under strongly alkaline conditions (e.g., pH 11-13), this pathway can become dominant.[6]
-
Optimal pH Range: Most glyoxal cyclizations with amines proceed efficiently under neutral to mildly acidic or mildly basic conditions (pH 6-8). Maintaining the pH within this range is crucial to disfavor the Cannizzaro reaction. For reactions involving amines, the basicity of the amine itself can raise the pH, so buffering or controlled addition of an acid may be necessary.
Table 1: pH Effects on Glyoxal Reaction Pathways
| pH Range | Dominant Desired Reaction | Prevalent Side Reaction | Recommendation |
| < 6 | Acid-catalyzed condensation/cyclization | Potential for substrate degradation | Use for acid-stable substrates. |
| 6 - 8 | Amine-glyoxal condensation (e.g., Imidazole/Pyrazine synthesis) | Minimal | Optimal range for many cyclizations. [2] |
| > 9 | Base-catalyzed condensation | Cannizzaro Reaction [6][7] | Avoid unless specifically required. Buffer if necessary. |
Q3: I'm trying to synthesize a pyrazine, but my yields are consistently low (~30%) and I get a lot of resinous byproducts.
A3: This is a well-documented issue in pyrazine synthesis, particularly when reacting diamines with aqueous glyoxal solutions.[8] The problem again stems from glyoxal's tendency to form side products before it can effectively cyclize.[9]
Causality & Prevention:
-
The Glyoxal-Bisulfite Adduct Solution: A highly effective and field-proven technique is to use a pre-formed glyoxal-sodium bisulfite adduct instead of free glyoxal.[8][9] This adduct is a stable, crystalline solid that, in solution, slowly releases glyoxal. This "slow-release" mechanism keeps the concentration of reactive free glyoxal low, dramatically minimizing the formation of resinous polymers and favoring the desired condensation with the diamine.
-
Proven Yield Improvement: Using the glyoxal-sodium bisulfite adduct has been shown to increase quinoxaline (a pyrazine precursor) synthesis yields from ~30% to as high as 85-90%.[8]
Frequently Asked Questions (FAQs)
Q4: What is the actual chemical species of "glyoxal" in a 40% aqueous solution?
A4: Commercially available 40% aqueous glyoxal is not simply OCHCHO in water. Due to its reactivity, glyoxal exists as a complex equilibrium mixture of hydrated species.[1] The primary components are the hydrated monomer (ethane-1,1,2,2-tetraol), the dioxolane dimer, and the bis(dioxolane) trimer.[1][10][11] For most synthetic applications, this mixture is used directly, as the oligomers are in equilibrium with the reactive monomeric form.
Q5: Can I use anhydrous glyoxal to avoid water-related side reactions?
A5: While theoretically possible, it is strongly discouraged for most applications. Anhydrous glyoxal is unstable and polymerizes rapidly and often violently, even at low temperatures.[1] The controlled reactivity offered by the hydrated forms in aqueous solution is almost always preferable and safer.
Q6: My target molecule contains a sensitive functional group. What are the mildest conditions for glyoxal cyclization?
A6: The mildest conditions typically involve running the reaction at or near neutral pH (pH 7) and at room temperature.[2][3] A key strategy is to use a low concentration of glyoxal, introduced slowly to the reaction mixture as described in Q1. This minimizes the exposure of your sensitive substrate to high concentrations of the reactive aldehyde. For imidazole synthesis, for example, high yields can be achieved at neutral pH simply by controlling the glyoxal concentration.[4]
Visualizing Reaction Pathways
Understanding the competition between desired and undesired reactions is key to troubleshooting.
Diagram 1: Competing Pathways in Glyoxal Reactions
This diagram illustrates the critical choice point for a glyoxal molecule in the presence of a nucleophile (like an amine) and a base. The desired pathway leads to cyclization, while side reactions consume the starting material.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Dual-pathway glyoxal–peptide reaction mechanisms under acidic and alkaline conditions for Camellia oleifera protein-based adhesive performance optimization :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Theoretical study on the aqueous phase oxidation of glyoxal - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00049D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Strategies for improving reaction yield in N-methylation of anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-methylation of anilines. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to enhance your reaction yields and selectivity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your specific reaction with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-methylation of anilines, and how do I choose the best one?
A1: Selecting the appropriate N-methylation strategy depends on your substrate's characteristics, desired selectivity (mono- vs. di-methylation), and tolerance for specific reagents. The most common methods include:
-
Reductive Amination (e.g., Eschweiler-Clarke Reaction): This classic method uses formaldehyde as the C1 source and formic acid as the reductant.[1][2][3] It is highly effective for producing N,N-dimethylanilines from primary anilines and has a key advantage: it inherently prevents the formation of quaternary ammonium salts because a tertiary amine cannot form the necessary iminium ion intermediate.[1][4] This makes it a robust and reliable choice for exhaustive methylation.
-
Catalytic Methylation with Methanol: Leveraging the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, this modern approach uses methanol as an inexpensive and green methylating agent in the presence of a transition metal catalyst (commonly Ruthenium or Iridium).[5][6][7] This method is atom-economical, producing only water as a byproduct.[5] Catalyst selection is crucial and can be tuned to achieve high yields under surprisingly mild conditions (e.g., 60°C).[6]
-
Alkylation with Dimethyl Carbonate (DMC): DMC is a non-toxic, environmentally friendly methylating agent.[8] This method can be highly selective for mono-N-methylation, especially when used with zeolite catalysts or in continuous flow systems at high temperatures.[9] The selectivity arises from a proposed in situ protection-deprotection pathway involving carbamate intermediates.[10]
-
Alkylation with Methyl Halides (e.g., Methyl Iodide): While a traditional method, using methyl iodide or dimethyl sulfate often leads to poor selectivity and over-alkylation, forming quaternary ammonium salts due to the increased nucleophilicity of the methylated products.[11][12] This method is generally less favored unless exhaustive methylation is the goal and other methods are unsuitable.
Q2: I'm struggling with over-methylation. How can I improve selectivity for the mono-methylated product?
A2: Achieving selective mono-N-methylation is a common challenge because the N-methylaniline product is often more nucleophilic than the starting aniline.[11] Here are several effective strategies:
-
Choice of Methylating Agent: Switch to Dimethyl Carbonate (DMC). In the presence of a suitable base or catalyst, DMC can provide excellent selectivity for mono-methylation.[10][13]
-
Continuous Flow Systems: Continuous flow reactors offer precise control over stoichiometry, temperature, and residence time, which can significantly enhance selectivity for mono-alkylation by minimizing the opportunity for subsequent reactions.[13] High temperatures (e.g., 250 °C) and short residence times can be safely achieved in these systems, favoring the mono-methylated product.
-
Catalyst Control: Certain catalyst systems, such as specific iridium(I) or rhenium complexes, have been designed for highly selective mono-N-methylation of anilines using methanol.[13][14]
-
Stoichiometry Control: Using a large excess of the starting aniline relative to the methylating agent can statistically favor mono-alkylation.[11] However, this can make product purification more challenging.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem: No or Low Reaction Conversion
Q3: My reaction isn't working. I'm getting very low conversion to the desired N-methylated aniline. What should I check?
A3: Low conversion can stem from several factors related to reagents, conditions, or the substrate itself. A systematic approach is key to identifying the root cause.
-
Inert Catalyst: If you are using a metal-catalyzed reaction (e.g., with methanol), the catalyst may be inactive. Ensure it has been stored and handled correctly, typically under an inert atmosphere, to prevent poisoning by air or moisture.[13]
-
Incorrect Base: The choice and amount of base are critical. Some ruthenium-catalyzed systems work best with a weak base like Cesium Carbonate (Cs₂CO₃), while others require a strong base like Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu).[5][6] Running the reaction without the required base will prevent it from proceeding.[5][6]
-
Sub-optimal Temperature: N-methylation reactions are often temperature-dependent. For instance, some Ru-catalyzed methylations with methanol require temperatures of at least 60°C to be efficient, while others may need up to 140°C.[5][13] Conversely, excessively high temperatures can lead to decomposition.[11]
-
Unreactive Substrate: Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and thus less reactive.[11] For these substrates, you may need to employ harsher reaction conditions, such as a higher temperature, increased base loading, or a more active catalyst system.[6][13]
Troubleshooting Workflow: Low Reaction Yield
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 3. name-reaction.com [name-reaction.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iris.unive.it [iris.unive.it]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloro-N-methylaniline and 2,4-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 2,4-Dichloro-N-methylaniline and 2,4-dichloroaniline. By examining their structural, electronic, and steric differences, we aim to offer field-proven insights and supporting data to inform experimental design and synthesis strategies.
Executive Summary
While both this compound and 2,4-dichloroaniline are important chlorinated aniline derivatives, their reactivity profiles differ significantly. The primary distinction arises from the substitution on the amino group: this compound is a secondary amine, whereas 2,4-dichloroaniline is a primary amine. This structural variance leads to notable differences in nucleophilicity, basicity, and susceptibility to various chemical transformations. In general, the N-methyl group enhances the nucleophilic character of the nitrogen, making this compound more reactive in many contexts, though steric factors can sometimes moderate this effect.
Molecular Structure and Electronic Effects: The "Why" Behind Reactivity
The reactivity of an aniline is fundamentally governed by the availability of the nitrogen's lone pair of electrons and the electron density of the aromatic ring.
-
2,4-dichloroaniline : This is a primary amine.[1] The two chlorine atoms on the aromatic ring are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect reduces the electron density on the benzene ring and, by extension, on the nitrogen atom, making the lone pair less available for donation.[2] Consequently, 2,4-dichloroaniline is a relatively weak base and nucleophile.[2]
-
This compound : This is a secondary amine.[1] It shares the same electron-withdrawing chloro-substituents as its primary amine counterpart. However, the nitrogen atom is also bonded to a methyl group. The methyl group is electron-donating (+I inductive effect), which pushes electron density towards the nitrogen atom. This partially counteracts the withdrawing effect of the chlorinated ring, increasing the availability of the nitrogen's lone pair.[3] This makes this compound a stronger base and a more potent nucleophile than 2,4-dichloroaniline.[3]
The following diagram illustrates the key electronic influences on the nitrogen nucleophilicity for both molecules.
Caption: Electronic effects on nitrogen nucleophilicity.
A quantitative measure of basicity is the pKa of the conjugate acid. A higher pKa value indicates a stronger base.
| Compound | Molar Mass ( g/mol ) | Amine Type | pKa of Conjugate Acid |
| 2,4-dichloroaniline | 162.01[4] | Primary | 2.00[4] |
| This compound | 176.04[5] | Secondary | Not readily available, but expected to be higher than 2.00 |
Comparative Reactivity in Key Transformations
N-Acylation
N-acylation is a fundamental reaction for amines, often used for protection or to synthesize amides.[6] The rate of this reaction is directly proportional to the nucleophilicity of the amine.
-
2,4-dichloroaniline : Due to its lower nucleophilicity, acylation of 2,4-dichloroaniline typically requires forcing conditions, such as heating with an acylating agent (e.g., acetic anhydride or acetyl chloride) and often in the presence of a base or catalyst.[7][8]
-
This compound : With its more nucleophilic nitrogen, this compound will react more readily with acylating agents. The reaction can often proceed under milder conditions (e.g., lower temperatures, shorter reaction times) compared to its primary amine analog.[3]
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the amino group (-NH₂) and the N-methylamino group (-NHCH₃) are both activating, ortho-, para-directing groups due to resonance effects. However, the chlorine atoms are deactivating and also ortho-, para-directing.
-
2,4-dichloroaniline : The strong deactivating effect of the two chlorine atoms makes the aromatic ring electron-deficient and thus less reactive towards electrophiles. Substitution, if it occurs, will be directed to the positions ortho and para to the amino group (positions 6 and 3, as 4 is blocked).
-
This compound : The electron-donating methyl group enhances the activating effect of the amino group, making the ring more susceptible to electrophilic attack compared to 2,4-dichloroaniline.[3] The directing effects remain the same, but the reaction rate is expected to be faster.
Steric Hindrance Effects
A crucial factor that can modulate the reactivity of this compound is steric hindrance. The methyl group, while electronically favorable, adds bulk around the nitrogen atom.[9][10]
-
In reactions where an electrophile must directly attack the nitrogen lone pair (like in some alkylations or with very bulky acylating agents), the N-methyl group can sterically hinder the approach of the reagent, potentially slowing the reaction rate relative to the less hindered primary amine.[11] This effect is particularly pronounced with bulky substituents ortho to the amine.[10]
Experimental Protocol: Comparative N-Acetylation
To provide a practical context, the following protocol outlines a comparative experiment for the N-acetylation of both anilines. This self-validating system allows for a direct comparison of reactivity under identical conditions.
Objective: To compare the rate and yield of N-acetylation for 2,4-dichloroaniline and this compound.
Materials:
-
2,4-dichloroaniline
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Hexane
-
TLC plates (silica gel 60 F254)
Experimental Workflow Diagram:
Caption: Workflow for comparative N-acetylation.
Step-by-Step Procedure:
-
Reaction Setup (Parallel Reactions):
-
In two separate 50 mL round-bottom flasks, dissolve 10 mmol of 2,4-dichloroaniline (Flask A) and 10 mmol of this compound (Flask B) in 15 mL of glacial acetic acid.
-
Prepare a solution of sodium acetate (1.2 g, 15 mmol) in 10 mL of water.
-
-
Acetylation:
-
To each flask, add acetic anhydride (1.1 mL, 12 mmol) with stirring.
-
Immediately after, add the sodium acetate solution to each flask.
-
Stir both reactions at room temperature.
-
-
Monitoring:
-
Spot a small aliquot from each reaction mixture onto a TLC plate at t=0, 15, 30, and 60 minutes.
-
Elute with a 3:1 mixture of hexane:ethyl acetate. Visualize under UV light.
-
Expected Observation: The reaction in Flask B (N-methylated) is expected to show faster consumption of starting material and formation of product.
-
-
Workup and Isolation:
-
Once the reactions are complete (as determined by TLC), pour each reaction mixture into a separate beaker containing 100 mL of ice-cold water.
-
Stir until a precipitate forms.
-
Collect the solid product from each reaction by vacuum filtration, washing the filter cake with cold water.
-
-
Purification and Analysis:
-
Recrystallize the crude products from an ethanol/water mixture.
-
Dry the purified crystals and record the final mass to calculate the percentage yield.
-
Determine the melting point of each product and compare it to literature values.
-
Obtain an IR spectrum for each product and identify the characteristic amide C=O stretch.
-
Conclusion
The presence of an N-methyl group fundamentally alters the reactivity of a dichlorinated aniline framework. This compound is generally a more potent nucleophile and a stronger base than 2,4-dichloroaniline due to the electron-donating nature of the methyl group. This translates to faster reaction rates in nucleophilic attacks such as N-acylation. However, for reactions sensitive to steric bulk, the N-methyl group can introduce hindrance. Understanding these competing electronic and steric effects is critical for selecting the appropriate substrate and optimizing reaction conditions in synthetic chemistry and drug development.
References
- 1. byjus.com [byjus.com]
- 2. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 3. bloomtechz.com [bloomtechz.com]
- 4. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Dichloroaniline Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Sensitive Dichloroaniline Detection
Dichloroaniline (DCA) isomers are compounds of significant environmental and toxicological concern, arising as degradation products of various herbicides, dyes, and pharmaceuticals.[1] Their persistence and potential carcinogenicity necessitate robust and sensitive analytical methods for their detection and quantification in diverse matrices, from environmental samples to biological fluids. This guide provides a comprehensive, in-depth comparison of the primary analytical techniques employed for dichloroaniline detection, offering field-proven insights and experimental data to inform your methodological choices.
Chromatographic Techniques: The Gold Standard for Separation and Sensitivity
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS), are the cornerstones of trace-level dichloroaniline analysis. Their strength lies in their ability to separate complex mixtures and provide highly sensitive and specific detection.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS has emerged as a preferred method for the analysis of non-volatile and thermally labile compounds like dichloroaniline. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by highly selective detection using tandem mass spectrometry.[2][3]
Principle of Operation: The analyte is dissolved in a suitable solvent and injected into the HPLC system. As it passes through the column, its interaction with the stationary phase causes it to separate from other components in the sample. The eluent from the column is then introduced into the mass spectrometer, where the analyte is ionized, and specific parent and daughter ions are monitored for quantification.[3]
Experimental Protocol: Determination of 3,4-Dichloroaniline and 3,5-Dichloroaniline in Chives using HPLC-MS/MS [2][3]
This protocol is adapted from a method for the simultaneous determination of 3,4-DCA and 3,5-DCA in a complex matrix like chives, demonstrating the power of HPLC-MS/MS in food safety and environmental monitoring.
1. Sample Preparation (QuEChERS Method):
-
Homogenize 10 g of the chive sample with 10 mL of acetonitrile.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride), shake vigorously, and centrifuge.
-
Take an aliquot of the supernatant and perform a cleanup step using a dispersive solid-phase extraction (d-SPE) kit containing primary secondary amine (PSA) and C18 sorbents.
-
Evaporate the cleaned extract and reconstitute it in a suitable mobile phase for injection.
2. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in methanol (B).[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for each DCA isomer. For 3,4-DCA and 3,5-DCA, a common transition is m/z 162 -> 127.[4]
Logical Workflow for HPLC-MS/MS Analysis of Dichloroaniline
Caption: Workflow for Dichloroaniline Analysis by HPLC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For dichloroanilines, which have moderate volatility, GC-MS offers excellent separation efficiency and sensitive detection.
Principle of Operation: The sample, either in a liquid or headspace vapor form, is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The separated compounds then enter the mass spectrometer for detection.
Experimental Protocol: Determination of Dichloroanilines in Water by GC-MS [5]
This protocol outlines a general procedure for the analysis of dichloroanilines in water samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Take a 200 mL water sample and spike it with an appropriate internal standard.
-
Perform liquid-liquid extraction three times using 10 mL of toluene for each extraction.
-
Combine the organic phases and concentrate the extract to a final volume of 1 mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system.
-
Column: A capillary column suitable for semi-volatile organic compounds, such as a DB-5ms.
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the characteristic ions of the DCA isomers.
Logical Workflow for GC-MS Analysis of Dichloroaniline
Caption: Workflow for Dichloroaniline Analysis by GC-MS.
Electrochemical Techniques: A Rapid and Cost-Effective Alternative
Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and cost-effective detection of electroactive compounds like dichloroanilines.[6] These methods are based on the measurement of the electrical response (e.g., current or potential) generated by the oxidation or reduction of the analyte at an electrode surface.
Principle of Operation: A three-electrode system (working, reference, and counter electrode) is immersed in a solution containing the dichloroaniline analyte. A potential is applied to the working electrode, and the resulting current, which is proportional to the analyte concentration, is measured. Techniques like cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry are commonly employed to enhance sensitivity and selectivity.[6]
Experimental Protocol: Voltammetric Determination of Chloroanilines [7]
This protocol is a general guideline for the electrochemical detection of chloroanilines.
1. Sample Preparation:
-
For liquid samples, minimal preparation may be required. Filtration or dilution might be necessary depending on the matrix.
-
For solid samples, an extraction step into a suitable electrolyte solution is necessary.
2. Electrochemical Measurement:
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode: A modified electrode, such as a glassy carbon electrode or a boron-doped diamond electrode, to enhance sensitivity.[7]
-
Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or graphite rod.
-
Electrolyte: A buffer solution at an optimized pH. The optimal pH for the determination of 2- and 3-chloroaniline is 1.95, while for 4-chloroaniline it is 8.1.[7]
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for quantitative analysis due to their higher sensitivity compared to cyclic voltammetry.
Logical Workflow for Electrochemical Detection of Dichloroaniline
Caption: Workflow for Electrochemical Dichloroaniline Detection.
Spectroscopic Techniques: Simplicity and High-Throughput Screening
Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a simple, rapid, and cost-effective approach for the quantification of dichloroaniline, especially at higher concentrations.
Principle of Operation: This technique is based on the absorption of ultraviolet or visible light by the analyte molecules. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), the concentration of dichloroaniline can be determined.
Experimental Protocol: Quantitative Analysis of Dichloroaniline by UV-Vis Spectrophotometry
1. Sample Preparation:
-
Dissolve a known weight of the dichloroaniline sample in a suitable solvent (e.g., ethanol, methanol, or water) to prepare a stock solution.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
For unknown samples, dissolve them in the same solvent and dilute as necessary to fall within the linear range of the calibration curve.
2. UV-Vis Spectrophotometric Measurement:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Wavelength Scan: Perform a wavelength scan of a standard solution to determine the wavelength of maximum absorbance (λmax) for the specific dichloroaniline isomer.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, with a correlation coefficient (R²) close to 1.[8]
-
Sample Analysis: Measure the absorbance of the unknown sample at the same λmax and determine its concentration from the calibration curve.
Logical Workflow for UV-Vis Spectrophotometric Analysis of Dichloroaniline
Caption: Workflow for UV-Vis Analysis of Dichloroaniline.
Comparative Performance Data
The choice of an analytical technique is often dictated by its performance characteristics. The following table summarizes the key performance metrics for the discussed techniques in the context of dichloroaniline detection.
| Parameter | HPLC-MS/MS | GC-MS | Electrochemical Sensors | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.6 µg/kg (3,4-DCA)[2][3] | 0.01–0.05 µg/L[5] | ~0.5 µg/g (3,4-DCA)[7] | Typically in the µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | 2.0 µg/kg (3,4-DCA)[2][3] | ~0.1 µg/L[5] | Not consistently reported for all isomers | Typically in the µg/mL range |
| Linearity (R²) | > 0.996[2][3] | > 0.99[5] | > 0.99[7] | > 0.999[8] |
| Accuracy (Recovery %) | 75.3–86.0%[2][3] | Typically 80-120%[5] | 100–112% (for 4-chloroaniline)[7][9] | Typically 98-102% |
| Precision (RSD %) | 2.1–8.5%[2][3] | < 15%[5] | < 10% | < 2% |
| Specificity | Very High (Tandem MS) | High (Mass Analyzer) | Moderate to High (Depends on electrode modification) | Low to Moderate (Prone to interference) |
| Sample Throughput | Moderate | Moderate | High | High |
| Cost | High | High | Low | Low |
Conclusion and Recommendations
The selection of the optimal analytical technique for dichloroaniline detection is a multifactorial decision that hinges on the specific requirements of the analysis.
-
For ultra-trace level quantification and high specificity in complex matrices , such as environmental and biological samples, HPLC-MS/MS and GC-MS are the undisputed methods of choice. Their superior sensitivity and selectivity justify the higher instrumentation and operational costs.
-
For rapid screening, process monitoring, and applications where cost and portability are major considerations , electrochemical sensors present a highly attractive alternative. The continuous development of novel electrode materials is further enhancing their sensitivity and selectivity.
-
For routine quality control of relatively pure samples or for quantification at higher concentration levels , UV-Vis spectrophotometry offers a simple, rapid, and economical solution. However, its lower specificity necessitates careful consideration of potential interferences from other UV-absorbing compounds in the sample matrix.
By understanding the fundamental principles, experimental workflows, and performance characteristics of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the accuracy, reliability, and efficiency of their dichloroaniline analyses.
References
- 1. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Commercially Available 2,4-Dichloro-N-methylaniline
Introduction: The Imperative of Purity in Chemical Synthesis
2,4-Dichloro-N-methylaniline (CAS No. 35113-88-3, Molecular Formula: C₇H₇Cl₂N) is a substituted aniline derivative frequently employed as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] In these exacting fields, the purity of starting materials is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the efficacy, safety, and reproducibility of the final product. Impurities, even in trace amounts, can lead to undesirable side reactions, the formation of toxic byproducts, reduced yields, and complications in regulatory approval processes.
Commercially available this compound is typically supplied at purities of 97% or greater.[3][4] However, verifying this purity and identifying the nature of the remaining constituents is a critical responsibility for any researcher. This guide provides a comparative analysis of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—to establish a robust, self-validating system for the comprehensive purity assessment of this compound.
Anticipating the Adversaries: Potential Impurities in this compound
The primary route to synthesizing this compound involves the methylation of 2,4-dichloroaniline. Understanding this pathway allows us to predict the most probable process-related impurities:
-
Starting Materials: Unreacted 2,4-dichloroaniline.
-
Isomeric Impurities: Contamination from other dichloroaniline isomers (e.g., 3,4-dichloroaniline, 2,6-dichloroaniline) in the starting material, leading to the formation of their corresponding N-methylated derivatives.[5]
-
Over-alkylation Products: Formation of N,N-dimethylated analogs.
-
Byproducts of Synthesis: Impurities arising from side reactions during the chlorination or methylation steps. The halogenation of anilines can sometimes lead to the formation of (chloro)hydroxyanilines or other complex disinfection byproducts under certain conditions.[6][7]
-
Residual Solvents: Solvents used during reaction and purification.
A multi-faceted analytical approach is therefore essential to separate, identify, and quantify these structurally similar compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
For routine quality control and precise quantification of the main component and its non-volatile impurities, reverse-phase HPLC (RP-HPLC) with UV detection is the method of choice.[8] Its high resolution, sensitivity, and reproducibility make it ideal for determining area-percent purity.
Causality Behind the Method: Why RP-HPLC?
We select a reverse-phase method, typically with a C18 stationary phase, because it effectively separates compounds based on their hydrophobicity. This compound and its likely impurities possess slight differences in polarity and hydrophobicity, which allows for their differential partitioning between the nonpolar stationary phase and a polar mobile phase. Gradient elution is chosen over an isocratic method to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved into sharp peaks within a reasonable timeframe. UV detection is ideal as the aromatic ring in the analyte provides strong chromophores.[9]
Experimental Protocol: HPLC Purity Analysis
-
System Preparation: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Standard & Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase (initial conditions) to create a 1 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by further dilution.
-
Sample Solution: Prepare the commercial sample to be analyzed at an approximate concentration of 0.1 mg/mL in the mobile phase.[8]
-
-
Chromatographic Conditions:
Parameter Recommended Condition Column C18, 4.6 x 250 mm, 5 µm particle size Mobile Phase A: Water (with 0.1% Formic Acid); B: Acetonitrile (with 0.1% Formic Acid) Gradient 30% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions Flow Rate 1.0 mL/min Detection UV at 254 nm Injection Volume 10 µL | Column Temperature | 30 °C |
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Validation.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Identification
While HPLC is excellent for quantification, it does not inherently identify unknown peaks. GC-MS is the gold standard for identifying volatile and semi-volatile impurities.[10] The high separation efficiency of capillary GC combined with the definitive structural information from mass spectrometry makes it an indispensable tool for a thorough investigation.
Causality Behind the Method: Why GC-MS?
This compound is sufficiently volatile and thermally stable to be analyzed by GC. The non-polar stationary phases typically used in GC (e.g., SE-54) separate compounds based on their boiling points and interactions with the phase.[11] The key advantage is the mass spectrometer detector, which fragments molecules in a reproducible manner, generating a unique "fingerprint" mass spectrum for each compound. This spectrum can be compared against extensive libraries (like NIST) for positive identification of impurities.[12]
Experimental Protocol: GC-MS Impurity Profiling
-
System Preparation: A GC-MS system with a capillary column and an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the commercial sample (~100 µg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
Parameter Recommended Condition Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) Carrier Gas Helium at a constant flow of 1.0 mL/min Inlet Temperature 250 °C Injection Mode Splitless (or split 10:1, depending on concentration) Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min MS Source Temp 230 °C MS Quad Temp 150 °C Ionization Mode Electron Ionization (EI) at 70 eV | Scan Range | 40-450 m/z |
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to see all separated components.
-
Extract the mass spectrum for each impurity peak.
-
Search the NIST/Wiley mass spectral library to identify matching compounds.
-
Confirm identification by comparing retention times with authentic standards if available.
-
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS Impurity Identification.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
While chromatographic methods provide relative purity, quantitative ¹H NMR (qNMR) offers a direct measure of absolute purity without the need for a specific reference standard of the analyte.[13] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, provided certain experimental conditions are met.[14]
Causality Behind the Method: Why qNMR?
qNMR is a primary ratio method, meaning it provides a direct molar ratio between the analyte and a certified internal standard of known purity and weight. This allows for the calculation of the analyte's absolute purity (w/w %). The key to accurate qNMR is ensuring full relaxation of all relevant protons between scans, which is achieved by setting the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated.[13] The choice of a suitable internal standard is critical; it must be stable, of high purity, accurately weighable, and have resonances that are well-resolved from the analyte's signals.
Experimental Protocol: ¹H qNMR Purity Determination
-
System Preparation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh (~15-20 mg) of the this compound sample into a vial.
-
Accurately weigh (~10 mg) of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.
-
-
NMR Acquisition Parameters:
Parameter Recommended Setting Pulse Angle 90° Acquisition Time (at) ≥ 3 seconds Relaxation Delay (d1) ≥ 5 x T₁ (typically 30-60 seconds for accurate quantification) | Number of Scans | 16-64 (for sufficient signal-to-noise) |
-
Data Processing & Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte (Int_Analyte) and a signal from the internal standard (Int_Std).
-
Calculate the purity using the following formula:
Purity (w/w %) = (Int_Analyte / N_Analyte) × (N_Std / Int_Std) × (MW_Analyte / MW_Std) × (m_Std / m_Analyte) × P_Std
Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 176.04 g/mol )[15]
-
m = Mass
-
P_Std = Purity of the internal standard
-
Workflow for qNMR Purity Determination
References
- 1. This compound | CAS 35113-88-3 [matrix-fine-chemicals.com]
- 2. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]
- 3. This compound 97 35113-88-3 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. d-nb.info [d-nb.info]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scbt.com [scbt.com]
Spectroscopic comparison between isomers of di-substituted anilines
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Di-substituted Aniline Isomers
The precise identification of isomers is a cornerstone of chemical analysis, particularly in fields like drug development and materials science where the specific arrangement of atoms can dramatically alter a compound's properties. Di-substituted anilines, a common structural motif, present a classic analytical challenge: their ortho-, meta-, and para-isomers share the same molecular formula and mass, often exhibiting similar physical properties, which complicates their differentiation. This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques—UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy. We will delve into the theoretical underpinnings that explain the spectral differences and provide field-proven experimental protocols to empower researchers in their analytical workflows.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. In aniline and its derivatives, the key transitions are the π→π* transitions within the benzene ring. The amino group (-NH₂) acts as a powerful auxochrome, a group that modifies the light-absorbing properties of the chromophore (the benzene ring). It donates electron density into the ring, affecting the energy of the molecular orbitals. The position of the second substituent relative to the amino group dictates the extent of this electronic interaction, leading to distinct spectral shifts.
Causality of Spectral Differences:
-
Para-isomers: In para-substituted anilines, especially with an electron-withdrawing group, there is a direct, extended conjugation between the electron-donating amino group and the substituent through the aromatic ring. This "push-pull" effect significantly lowers the energy gap for the π→π* transition, resulting in a pronounced bathochromic (red) shift to a longer absorption maximum (λmax).[1]
-
Ortho-isomers: These isomers also exhibit conjugation, but steric hindrance between the adjacent substituents can force the amino group or the second substituent slightly out of the plane of the ring. This disruption of planarity can reduce the effectiveness of conjugation compared to the para isomer, often leading to a λmax at a slightly shorter wavelength.
-
Meta-isomers: In meta-isomers, the substituents are not in direct conjugation. The electronic effects are primarily inductive rather than resonance-based. Consequently, the bathochromic shift is significantly less pronounced compared to the ortho and para isomers, and their spectra often more closely resemble that of aniline itself.[2]
Comparative UV-Vis Data
The following table summarizes the typical absorption maxima for isomers of nitroaniline and chloroaniline, illustrating the principles described above.
| Compound | Isomer | λmax (nm) | Solvent |
| Nitroaniline | ortho | ~284, ~412 | Varies |
| meta | ~296, ~370 | Varies | |
| para | ~322 | Varies | |
| Chloroaniline | ortho | ~245, ~285 | Isooctane |
| meta | ~240, ~290 | Isooctane | |
| para | ~250, ~295 | Isooctane | |
| Aminobenzoic Acid | ortho | ~239, ~310 | Water/Methanol |
| meta | Not specified | ||
| para | ~226, ~278 |
Data compiled from various sources, including ResearchGate and NIST. Note that λmax values can shift depending on the solvent used.[2][3][4][5][6]
Experimental Protocol: UV-Vis Spectroscopy
This protocol ensures reproducible and accurate measurements.[7]
-
Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that does not absorb in the region of interest (typically >220 nm). Ethanol, methanol, and acetonitrile are common choices.
-
Sample Preparation: Prepare a stock solution of the aniline isomer of known concentration (e.g., 1 mg/mL). From this, create a dilute solution (e.g., 1-10 µg/mL) in the chosen solvent. The final concentration should yield an absorbance between 0.2 and 1.0 AU for optimal accuracy.
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a blank. Record the baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding absorbance value.
Workflow for UV-Vis Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m-Chloroaniline [webbook.nist.gov]
- 6. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Introduction: The Pivotal Role of Substituted Anilines and Computational Foresight
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]
- 4. Bridging traditional and contemporary approaches in computational medicinal chemistry: opportunities for innovation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bragitoff.com [bragitoff.com]
- 6. physics.stackexchange.com [physics.stackexchange.com]
- 7. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 15. Mulliken [cup.uni-muenchen.de]
- 16. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpcbs.com [ijpcbs.com]
- 18. The Absolute Beginners Guide to Gaussian [ccl.net]
- 19. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. journaleras.com [journaleras.com]
- 23. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 24. Solvent effects on the fluorescence properties of anilines (1987) | Gottfried Köhler | 45 Citations [scispace.com]
- 25. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Confirmation of 2,4-Dichloro-N-methylaniline Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of molecules is not merely a procedural step but the very foundation of safety, efficacy, and intellectual property. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of 2,4-Dichloro-N-methylaniline and its derivatives. As intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemicals, these compounds and their potential isomers or degradation products require meticulous characterization.
Our approach moves beyond simple protocols. We will delve into the causality behind experimental choices, highlighting how each technique provides a unique piece of the structural puzzle. By integrating data from multiple orthogonal methods, we can construct a self-validating analytical workflow that ensures the highest degree of confidence in our results, consistent with the stringent requirements of regulatory bodies like the FDA and EMA.[1][2]
The Orthogonal Approach: A Strategy for Certainty
No single analytical technique can unilaterally provide all the necessary information for complete structural confirmation. An integrated, orthogonal approach—using multiple techniques that measure different chemical or physical properties—is the gold standard. This strategy minimizes the risk of misinterpretation and provides a comprehensive, validated structural dossier.
Our logical workflow begins with rapid, high-throughput screening methods to confirm molecular weight and functional groups, followed by high-resolution techniques to elucidate the precise atomic connectivity and stereochemistry.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,4-Dichloro-N-methylaniline
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, principles-based approach to the proper disposal of 2,4-Dichloro-N-methylaniline, a halogenated aromatic amine whose toxicological and ecological profile demands meticulous handling from cradle to grave. The procedures outlined here are designed to ensure personnel safety, regulatory compliance, and environmental protection.
Hazard Profile & Foundational Risk Assessment
Understanding the inherent risks of this compound is the first step in establishing a safe disposal workflow. Its classification as a halogenated organic compound (HOC) is of primary importance, as this dictates the required disposal technology.[1][2]
Key Hazards:
-
Human Health: The compound is classified as acutely toxic if swallowed (Acute Toxicity Category 3) and can cause serious eye damage and allergic skin reactions.[3][4] Absorption through the skin is a significant route of exposure.[5]
-
Environmental Hazard: Like many chlorinated anilines, it is very toxic to aquatic life with long-lasting effects, posing a significant risk if released into waterways.[6][7][8] These compounds can be persistent in the environment.[8]
This combination of acute human toxicity and high ecotoxicity necessitates that this compound be managed as a regulated hazardous waste from the moment it is designated for disposal.[9][10]
| Property | Value | Source(s) |
| CAS Number | 35113-88-3 | [3] |
| Molecular Formula | C₇H₇Cl₂N | [4][11] |
| Physical State | Solid | [12] |
| Melting Point | 28-32 °C | [3] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) | [3][4] |
| Disposal Classification | Hazardous Waste (Halogenated Organic) | [13][14] |
| Primary Disposal Route | High-Temperature Incineration | [6][13][15] |
The Core Principle: Meticulous Segregation of Halogenated Waste
The single most critical step in the disposal process is the strict segregation of this compound waste from all other waste streams, especially non-halogenated organic solvents.
Causality: Halogenated organic compounds require specialized high-temperature incineration, typically at or above 1100°C.[13] This extreme temperature is necessary to ensure the complete destruction of the molecule and to prevent the formation of highly toxic and persistent byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[1] Burning these compounds at lower temperatures, typical for non-halogenated waste, can lead to their creation and release into the environment.[1] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated via the more complex and costly high-temperature route.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste.
Step 1: Donning Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as contaminated material), ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields and a face shield.[3][6]
-
Lab Coat: A standard lab coat is required. For larger quantities or potential for splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[16] If there is a risk of generating dust from the solid form, a respirator with an appropriate filter (e.g., type ABEK) is necessary.[3]
Step 2: Waste Collection and Segregation
-
Pure Chemical/Residues: Collect all solid this compound waste, including reaction residues, in a dedicated container clearly marked for "Halogenated Solid Waste."
-
Contaminated Materials: Any items that have come into direct contact with the chemical, such as pipette tips, gloves, and weighing papers, must also be placed in this dedicated solid waste container.
-
Solutions: If the waste is in a solution, it must be collected in a separate, dedicated container labeled "Halogenated Liquid Waste." Crucially, the solvent(s) must be identified on the label. Do not mix with non-halogenated solvent waste.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates are considered hazardous and must be collected as "Halogenated Liquid Waste." The triple-rinsed glassware can then be washed normally.
Step 3: Container Selection and Labeling
-
Compatibility: Use containers made of materials compatible with the waste (e.g., polyethylene for solids, borosilicate glass or compatible plastic for liquids). Ensure containers are in good condition with no leaks or cracks.[9]
-
Labeling: The container must be labeled clearly and immediately upon the first addition of waste.[9] The label must include:
-
The words "HAZARDOUS WASTE" .[9]
-
The full chemical name: "this compound" .
-
For liquid waste, list all components with approximate percentages (e.g., "this compound (~5%), Acetonitrile (95%)").
-
Appropriate GHS pictograms (Skull and Crossbones, Corrosion, Environment).
-
Step 4: Temporary On-Site Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[9]
-
Segregation: Ensure the waste container is segregated from incompatible materials, particularly acids, acid chlorides, and strong oxidizing agents, to prevent hazardous reactions.[6]
-
Closure: The container must be kept tightly sealed at all times, except when actively adding waste.[9]
Step 5: Arranging for Professional Disposal
-
Contact EHS: Follow your institution's protocol for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) department or a designated waste manager.
-
Manifest: Provide a completed hazardous material pickup request form, accurately detailing the contents of the container.[9]
-
Final Disposal: Do not attempt to dispose of this chemical via sink or trash. The only acceptable method is through a licensed hazardous waste disposal company that can ensure its destruction via high-temperature incineration.[6][12] The incineration process will include downstream scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.[2][15]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition.
-
Don PPE: Don the appropriate PPE as described in Step 1 of the SOP.
-
Containment: Prevent the spill from entering drains or waterways.[6]
-
Cleanup (Solid Spill):
-
Gently dampen the spilled solid with a suitable solvent like 60-70% ethanol to prevent it from becoming airborne.[17]
-
Carefully sweep or scoop the dampened material into the designated "Halogenated Solid Waste" container.[17]
-
Use absorbent paper dampened with the same solvent to clean the area, placing the used paper into the waste container.[17]
-
Decontaminate: Wash the spill area with a soap and water solution.
-
Dispose: Seal and label all cleanup materials as hazardous waste for proper disposal.
Disposal Pathway Decision Logic
The following diagram illustrates the logical workflow for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 3. 2,4-二氯-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aarti-industries.com [aarti-industries.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cpachem.com [cpachem.com]
- 8. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. epa.gov [epa.gov]
- 11. scbt.com [scbt.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. zerowasteeurope.eu [zerowasteeurope.eu]
- 14. nj.gov [nj.gov]
- 15. zeeco.com [zeeco.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. 2,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Mastering the Safe Handling of 2,4-Dichloro-N-methylaniline: A Guide to Personal Protective Equipment
An Essential Protocol for Researchers in Drug Development and Chemical Synthesis
Handling 2,4-Dichloro-N-methylaniline, a key intermediate in various synthetic pathways, demands a meticulous approach to personal safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel. Adherence to these protocols is not merely a matter of compliance but a foundational element of responsible scientific practice.
Understanding the Risks: A Prerequisite for Safety
This compound presents several health hazards that necessitate robust protective measures. According to safety data sheets, the compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Inhalation of dust or fumes may also cause respiratory irritation.[1][2][3] An awareness of these risks informs the stringent PPE requirements outlined below.
Core Principles of Protection: The Hierarchy of Controls
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Administrative controls, such as standard operating procedures and safety training, are also vital components of a comprehensive safety program.
Mandatory Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound. The selection of specific items should be based on a thorough risk assessment of the planned procedure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[4] For prolonged handling or immersion, consider heavier-duty gloves and always check the manufacturer's compatibility data. Double-gloving is recommended to provide an extra layer of protection. |
| Eyes | Safety goggles | Tightly fitting safety goggles that meet EN 166 standards (or equivalent) are mandatory to protect against splashes.[5][6] |
| Face | Face shield | A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[5][6] |
| Body | Laboratory coat or chemical-resistant apron | A fully fastened laboratory coat provides a primary barrier against spills. For larger quantities or tasks with a higher splash risk, a PVC or other chemically resistant apron should be worn over the lab coat.[1] |
| Respiratory | Air-purifying respirator | The use of a respirator is dictated by the work environment and the physical form of the chemical. For handling powders outside of a fume hood or when aerosol generation is possible, a half-mask respirator with a particulate filter (P100 or FFP3) is recommended.[1] For operations with the potential for vapor release, a combination cartridge for organic vapors and particulates should be used.[7] A proper fit test is essential to ensure the respirator's effectiveness. |
| Feet | Closed-toe shoes | Fully enclosed, chemical-resistant footwear is required to protect against spills. |
Operational Plan: A Step-by-Step Guide to PPE Usage
Donning PPE: A Pre-Task Imperative
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Gowning: Put on your laboratory coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.
-
Respiratory Protection: If a respirator is necessary, perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.
-
Gloves: Don the first pair of gloves, ensuring they are pulled over the cuffs of your lab coat. If double-gloving, put on the second pair.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly.
-
Gloves: Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container. If only wearing one pair, remove them in the same manner.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the potentially contaminated front surfaces.
-
Gown/Apron: Untie and remove the lab coat or apron, folding the contaminated side inward.
-
Respirator: Remove the respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE, including gloves, aprons, and any contaminated wipes or absorbent materials, must be placed in a clearly labeled hazardous waste container.[1][6]
-
Reusable PPE: Reusable items such as face shields and goggles should be decontaminated according to your institution's established procedures before reuse.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not pour down the drain.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hsa.ie [hsa.ie]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound 97 35113-88-3 [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
